O-(4-Methoxybenzyl)hydroxylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[(4-methoxyphenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8-4-2-7(3-5-8)6-11-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMBIBGGPSEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175250 | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21038-22-2 | |
| Record name | O-[(4-Methoxyphenyl)methyl]hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(p-methoxybenzyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of O-(4-Methoxybenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of O-(4-Methoxybenzyl)hydroxylamine. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.
Core Chemical Properties
This compound, often referred to as p-methoxybenzyloxyamine, is a hydroxylamine derivative widely utilized in organic synthesis and medicinal chemistry. It is commercially available as both a free base and a more stable hydrochloride salt. The para-methoxybenzyl (PMB) group imparts unique properties, rendering it a valuable reagent, particularly as a protecting group for aldehydes and ketones.[1]
The following table summarizes the key quantitative data for both the free base and hydrochloride salt forms of this compound.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 21038-22-2[1] | 876-33-5[1] |
| Molecular Formula | C₈H₁₁NO₂[1] | C₈H₁₂ClNO₂[1] |
| Molecular Weight | 153.18 g/mol [1] | 189.64 g/mol [1] |
| Appearance | Solid[1] | White crystalline powder/solid[2] |
| Melting Point | Not readily available | 209-211 °C[2] |
| Boiling Point | Not readily available | 286.5 °C at 760 mmHg[2] |
| Solubility | Soluble in organic solvents | Soluble in water and alcohol[2] |
| pKa | Not readily available | Not readily available |
| LogP | 1.0855 | Not readily available |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of O-alkylhydroxylamines is a modification of the Gabriel synthesis. This procedure involves the N-alkylation of N-hydroxyphthalimide followed by hydrazinolysis to release the desired hydroxylamine.
Experimental Protocol: A plausible synthesis based on the Gabriel method.
-
Step 1: N-Alkylation of N-Hydroxyphthalimide.
-
To a solution of N-hydroxyphthalimide (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate (N-(4-methoxybenzyloxy)phthalimide) by filtration, wash with water, and dry under vacuum.
-
-
Step 2: Hydrazinolysis of N-(4-methoxybenzyloxy)phthalimide.
-
Suspend the dried N-(4-methoxybenzyloxy)phthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the mixture for 2-3 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.
-
-
Step 3: Formation of the Hydrochloride Salt.
-
Dissolve the crude free base in diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether or bubble gaseous HCl through the solution until precipitation is complete.
-
Collect the white precipitate of this compound hydrochloride by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
This compound is primarily used to protect aldehydes and ketones by forming O-protected oximes. These oximes are stable under various reaction conditions and can be cleaved to regenerate the carbonyl group when needed.
Experimental Protocol: Formation of an O-(4-Methoxybenzyl) Oxime.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in ethanol.
-
Add this compound hydrochloride (1.1 equivalents) to the solution.
-
Add a base, such as pyridine or sodium acetate (1.5 equivalents), to neutralize the hydrochloride and facilitate the reaction.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude O-(4-methoxybenzyl) oxime, which can be further purified by column chromatography if necessary.
The para-methoxybenzyl (PMB) group can be cleaved under oxidative or acidic conditions to regenerate the parent carbonyl compound.
Experimental Protocol: Oxidative Cleavage with DDQ.
-
Dissolve the O-(4-methoxybenzyl) oxime (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (2.0-3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the deprotected aldehyde or ketone.
Role in Drug Development: IDO1 Inhibition
O-alkylhydroxylamines, including O-benzylhydroxylamine and its derivatives, have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[3] In the context of cancer, the upregulation of IDO1 in tumor cells leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the proliferation and function of effector T-cells, thereby promoting immune tolerance towards the tumor.[4]
The inhibitory mechanism of O-alkylhydroxylamines is believed to involve the coordination of the hydroxylamine nitrogen to the heme iron in the active site of the IDO1 enzyme, thus blocking the binding of the natural substrate, tryptophan.[3]
By inhibiting IDO1, compounds like this compound can restore local tryptophan levels, thereby reactivating anti-tumor T-cell responses. This makes IDO1 inhibitors a promising class of drugs for cancer immunotherapy, often explored in combination with other immunotherapies like checkpoint inhibitors.[4]
Stability and Storage
This compound hydrochloride is a solid that should be stored in a cool, dry place in a tightly sealed container, away from oxidizing agents.[2] The free base is less stable and should be handled with care, preferably under an inert atmosphere.
Safety Information
This compound hydrochloride is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]
References
An In-depth Technical Guide to the Synthesis of O-(4-Methoxybenzyl)hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a robust two-step synthetic route to O-(4-Methoxybenzyl)hydroxylamine hydrochloride, a valuable reagent in medicinal chemistry and drug development. The synthesis involves the initial formation of N-(4-methoxybenzyloxy)phthalimide via a substitution reaction, followed by hydrazinolysis to yield the target compound. This guide presents detailed experimental protocols, tabulated quantitative data for key reaction parameters, and a visual representation of the synthetic workflow.
Core Synthesis Overview
The synthesis of this compound hydrochloride is efficiently achieved through a two-step process. The first step involves the N-alkylation of N-hydroxyphthalimide with 4-methoxybenzyl chloride. The resulting intermediate, N-(4-methoxybenzyloxy)phthalimide, is then subjected to hydrazinolysis to cleave the phthalimide protecting group, affording the desired this compound, which is subsequently converted to its hydrochloride salt.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the two-step synthesis, providing a clear comparison of reagents, conditions, and expected outcomes.
Table 1: Synthesis of N-(4-Methoxybenzyloxy)phthalimide
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 4-Methoxybenzyl chloride | 156.61 | 0.02 | 1.0 | 3.13 g |
| N-Hydroxyphthalimide | 163.13 | 0.02 | 1.0 | 3.26 g |
| Potassium Carbonate | 138.21 | 0.02 | 1.0 | 2.76 g |
| Dimethylformamide (DMF) | - | - | - | 20 mL |
| Product | ||||
| N-(4-Methoxybenzyloxy)phthalimide | 283.28 | - | - | ~4.5 g (Estimated) |
| Reaction Conditions | ||||
| Temperature | - | - | - | 80 °C |
| Reaction Time | - | - | - | 4 hours |
| Yield | - | - | - | ~80% (Estimated) |
Table 2: Synthesis of this compound Hydrochloride
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| N-(4-Methoxybenzyloxy)phthalimide | 283.28 | 0.016 | 1.0 | 4.5 g |
| Hydrazine hydrate (~64%) | ~50.06 | 0.019 | 1.2 | ~0.6 mL |
| Ethanol | - | - | - | 50 mL |
| Concentrated Hydrochloric Acid | - | - | - | To pH 1-2 |
| Product | ||||
| This compound hydrochloride | 189.64 | - | - | ~2.3 g (Estimated) |
| Reaction Conditions | ||||
| Temperature | - | - | - | Reflux |
| Reaction Time | - | - | - | 2 hours |
| Yield | - | - | - | ~75% (Estimated) |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound hydrochloride.
Step 1: Synthesis of N-(4-Methoxybenzyloxy)phthalimide
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-hydroxyphthalimide (3.26 g, 0.02 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 20 mL of anhydrous dimethylformamide (DMF).
-
Reaction Initiation: To the stirred suspension, add 4-methoxybenzyl chloride (3.13 g, 0.02 mol).
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. The crude N-(4-methoxybenzyloxy)phthalimide can be further purified by recrystallization from ethanol to yield a white solid.
Step 2: Synthesis of this compound Hydrochloride
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend the N-(4-methoxybenzyloxy)phthalimide (4.5 g, 0.016 mol) obtained from the previous step in 50 mL of ethanol.
-
Hydrazinolysis: To the stirred suspension, add hydrazine hydrate (~64%, ~0.6 mL, 0.019 mol) dropwise.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2 hours. During this time, a precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid. This will precipitate the phthalhydrazide and form the hydrochloride salt of the desired product in solution.
-
Isolation: Remove the phthalhydrazide precipitate by filtration.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a white crystalline solid.
Visualization of the Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound hydrochloride.
A Technical Guide to O-(4-Methoxybenzyl)hydroxylamine (CAS: 21038-22-2) for Research and Development
Abstract: This document provides a comprehensive technical overview of O-(4-Methoxybenzyl)hydroxylamine, CAS number 21038-22-2, and its commonly used hydrochloride salt. It is an essential reagent in modern organic synthesis and medicinal chemistry. This guide details its physicochemical properties, safety and handling protocols, and significant applications, with a focus on its role as a protecting group for carbonyl compounds and as a key building block in the development of novel therapeutics, such as Indoleamine 2,3-dioxygenase (IDO1) inhibitors. Detailed experimental protocols and workflow visualizations are provided to support researchers, scientists, and drug development professionals in its practical application.
Introduction
This compound is a hydroxylamine derivative featuring a para-methoxybenzyl (PMB) group. This structural motif makes it an invaluable tool in synthetic chemistry. The PMB group serves as a reliable and versatile protecting group for various functional groups, particularly carbonyls, by forming stable oxime ethers.[1] These oximes effectively mask the reactivity of aldehydes and ketones throughout multi-step synthetic sequences. The stability of the methoxybenzyl derivative is a key factor in its utility.[1][2]
Beyond its role in protection chemistry, this compound is a vital intermediate in the synthesis of complex molecules and pharmaceuticals.[1] It provides a protected hydroxylamine functionality that is leveraged in the design of bioactive molecules. Notably, it has emerged as a critical scaffold in medicinal chemistry for the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in the immune escape mechanisms of cancer.[1][2][3] This guide consolidates the technical data, applications, and methodologies associated with this compound to facilitate its effective use in research and development.
Physicochemical Properties
The properties of this compound and its more stable, crystalline hydrochloride salt are summarized below. Quantitative data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound (Free Base)
| Property | Value |
|---|---|
| CAS Number | 21038-22-2 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Physical Form | Solid-Liquid Mixture |
| Density | 1.095 ± 0.06 g/cm³ |
| Flash Point | 144.2 ± 16.3 °C |
| Topological Polar Surface Area | 44.48 Ų |
| logP | 1.0855 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Purity | ≥95% |
| Storage Conditions | 4°C, protect from light |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 876-33-5 |
| Molecular Formula | C₈H₁₂ClNO₂ |
| Molecular Weight | 189.64 g/mol |
| Physical Form | White crystalline powder, Solid |
| Melting Point | 209-211 °C or 157-158 °C |
| Boiling Point | 286.5 °C at 760 mmHg |
| Solubility | Soluble in water and alcohol solvents.[4] |
| Storage Conditions | Store in a cool, dry place in a tightly closed container.[4] |
Safety and Handling
This compound hydrochloride is classified as hazardous. Appropriate safety precautions must be observed during handling and storage.
Table 3: GHS Hazard Information for this compound Hydrochloride
| Category | Information |
|---|---|
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from oxidizing agents.[4]
-
Wash hands thoroughly after handling.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Key Applications in Research and Development
Role as a Carbonyl Protecting Group
The primary application of this compound in organic synthesis is the protection of aldehydes and ketones. It reacts with carbonyl compounds under mild conditions to form stable O-(4-methoxybenzyl) oximes. This transformation protects the carbonyl group from reacting with nucleophiles or reducing agents in subsequent synthetic steps. The PMB group can later be removed under specific oxidative or acidic conditions to regenerate the original carbonyl functionality.[5]
Utility in Medicinal Chemistry and Drug Discovery
This compound is a valuable starting material for the synthesis of complex pharmaceutical compounds.[1] Its structure is a key scaffold for creating libraries of novel molecules for biological screening. A prominent area of application is in the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1).[1][3] IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy. The hydroxylamine moiety can interact with the heme iron in the enzyme's active site, forming the basis for potent inhibition.[6][] Researchers have synthesized and tested various substituted O-benzylhydroxylamines, demonstrating that this class of compounds represents a promising lead for new IDO1 inhibitors.[6]
Experimental Protocols
The following sections provide representative methodologies for the use of this compound.
Protocol: Synthesis of O-(4-Methoxybenzyl) Oximes from Carbonyl Compounds
This protocol describes a general procedure for the protection of an aldehyde or ketone by forming the corresponding oxime ether. This method is adapted from standard procedures for oxime formation.[8][9]
-
Reaction Setup: To a solution of the carbonyl compound (1.0 mmol, 1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or ethanol (10 mL), add this compound hydrochloride (1.2 mmol, 1.2 equiv).
-
Base Addition: Add a mild base, such as pyridine (1.5 mmol, 1.5 equiv) or sodium acetate (1.5 mmol, 1.5 equiv), to the mixture at 0 °C to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure O-(4-methoxybenzyl) oxime.
Protocol: Cleavage of O-(4-Methoxybenzyl) Oximes
The regeneration of the carbonyl group from the PMB-protected oxime can be achieved under various conditions. The choice of method depends on the stability of other functional groups in the molecule.
-
Oxidative Cleavage: A common and mild method for cleaving PMB ethers involves using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5] The reaction is typically performed in a mixture of CH₂Cl₂ and water at room temperature.
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave the PMB group.[5] This method is suitable for substrates that can withstand acidic conditions. The reaction is often run in CH₂Cl₂ at 0 °C to room temperature.
-
Reductive Cleavage: Certain reductive methods can cleave the N-O bond of the oxime, which typically leads to the corresponding amine rather than regenerating the carbonyl. This pathway should be considered when planning synthetic routes.[10]
General Synthetic Strategy for this compound
While numerous suppliers provide this reagent, understanding its synthesis is valuable. It is typically prepared from a benzylamine substrate.[4] A common synthetic approach involves the O-alkylation of a protected hydroxylamine derivative.
-
Preparation of Alkylating Agent: 4-Methoxybenzyl alcohol is converted to a more reactive electrophile, such as 4-methoxybenzyl chloride or bromide, using standard methods (e.g., with SOCl₂ or PBr₃).
-
Alkylation: N-Hydroxyphthalimide, a stable and commonly used hydroxylamine surrogate, is deprotonated with a base (e.g., K₂CO₃ or NaH) and then alkylated with the 4-methoxybenzyl halide in a polar aprotic solvent like DMF.
-
Deprotection (Hydrazinolysis): The resulting O-(4-Methoxybenzyl)-N-hydroxyphthalimide is treated with hydrazine (N₂H₄) in a solvent like ethanol. This cleaves the phthalimide group, releasing the free this compound.
-
Salt Formation (Optional): The free base can be converted to the more stable hydrochloride salt by treatment with HCl in a suitable solvent like ether or methanol.
Conclusion
This compound (CAS: 21038-22-2) is a highly versatile and valuable reagent for professionals in chemical synthesis and drug discovery. Its primary function as a robust protecting group for carbonyls, combined with its utility as a foundational scaffold for developing potent enzyme inhibitors like those for IDO1, underscores its importance. This guide has provided the essential technical data on its properties, handling, and key experimental applications. By leveraging the detailed protocols and understanding the chemical principles outlined herein, researchers can effectively integrate this compound into their synthetic and medicinal chemistry programs to accelerate innovation and discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
The Methoxybenzyl Protecting Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The p-methoxybenzyl (PMB) group is a versatile and widely utilized protecting group in organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and drug development.[1][2][3] Its popularity stems from its relative stability to a range of reaction conditions and, most notably, the diverse and mild methods available for its removal.[4] This technical guide provides an in-depth overview of the PMB protecting group, including its introduction, cleavage, and orthogonality, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Properties and Applications
The PMB group is typically introduced to protect hydroxyl, carboxyl, amino, and thiol functional groups.[1][2] It is structurally similar to the benzyl (Bn) group but contains a methoxy substituent at the para position of the benzene ring. This electron-donating group significantly influences the chemical properties of the PMB ether, rendering it more susceptible to cleavage under oxidative and acidic conditions compared to the unsubstituted benzyl group.[5] This enhanced lability is a key feature that allows for its selective removal in the presence of other protecting groups, a crucial aspect in the synthesis of complex molecules.[1][5]
The applications of the PMB group are extensive. In carbohydrate chemistry, it is valued for its ease of introduction and removal, which is critical when dealing with polyhydroxylated molecules.[6][7] In peptide synthesis, the PMB group can be used to protect the side chains of amino acids like glutamine and asparagine.[8][9] Furthermore, its role in drug development is significant, where it serves as a key building block and protecting group in the synthesis of various active pharmaceutical ingredients (APIs), including anticancer agents.[3]
Introduction of the Methoxybenzyl Protecting Group (Protection)
The most common method for the introduction of the PMB group is through the Williamson ether synthesis.[1][10] This involves the reaction of an alcohol with a p-methoxybenzyl halide, typically the chloride (PMB-Cl) or bromide (PMB-Br), in the presence of a base.
A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrate and its solubility. Common conditions include the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1] For more sensitive substrates, alternative methods using PMB-trichloroacetimidate under acidic conditions or direct protection using p-methoxybenzyl alcohol with a catalyst like Amberlyst-15 have been developed.[10][11]
Experimental Protocol: PMB Protection of a Primary Alcohol using PMB-Cl and NaH
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of the primary alcohol in anhydrous THF is cooled to 0 °C in an ice bath.
-
Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.
-
p-Methoxybenzyl chloride is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Cleavage of the Methoxybenzyl Protecting Group (Deprotection)
A significant advantage of the PMB group is the variety of methods available for its removal, which allows for orthogonality with other protecting groups.[1][4] Cleavage can be achieved under oxidative, acidic, or reductive conditions.
Oxidative Cleavage
Oxidative cleavage is the most common and selective method for PMB deprotection.[1] Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are frequently used.[6][10] The electron-rich nature of the p-methoxybenzyl ether facilitates the formation of a charge-transfer complex with the oxidant, leading to selective cleavage.[10] This method is particularly useful as it is orthogonal to many other common protecting groups, including benzyl (Bn), tert-butyldimethylsilyl (TBS), and acetyl (Ac) groups.[1]
Experimental Protocol: Oxidative Deprotection using DDQ
Materials:
-
PMB-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The PMB-protected alcohol is dissolved in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
DDQ is added to the solution at room temperature.
-
The reaction mixture is stirred vigorously until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Acidic Cleavage
The PMB group can also be removed under acidic conditions.[12] Strong acids such as trifluoroacetic acid (TFA) are commonly used.[13] The cleavage proceeds via the formation of a stable benzylic carbocation, which is facilitated by the electron-donating methoxy group.[4] This method is less selective than oxidative cleavage and may affect other acid-labile protecting groups. However, milder acidic conditions can sometimes be employed for selective removal.[14]
Quantitative Data on Deprotection Methods
The choice of deprotection method often depends on the other functional groups present in the molecule. The following table summarizes various conditions for the cleavage of PMB ethers and their compatibility with other common protecting groups.
| Deprotection Reagent/Conditions | Target Group | Orthogonal Protecting Groups (Stable) | Reference(s) |
| DDQ, CH₂Cl₂/H₂O | PMB ether | Bn, TBS, Ac, MOM, THP | [1] |
| CAN, CH₃CN/H₂O | PMB ether | - | [6] |
| TFA, CH₂Cl₂ | PMB ether | Bn (less stable) | [13][15] |
| Zn(OTf)₂, CH₃CN | PMB ether | Acid and base sensitive groups, chiral epoxides | [16] |
| CBr₄, MeOH, reflux | PMB ether | Bn, O-allyl, acetates, THP ethers | [17] |
| Electrochemical Oxidation | PMB ether | OTHP, OAc, OTBDPS, OTBS, OBn | [18][19] |
| H₂, Pd/C | PMB ether | - | [20] |
Orthogonality and Strategic Use in Synthesis
A key strength of the PMB protecting group is its orthogonality with other protecting groups.[1] This allows for the selective deprotection of one functional group while others remain intact, a fundamental strategy in the synthesis of complex molecules. For instance, a PMB ether can be selectively cleaved using DDQ in the presence of a benzyl (Bn) ether, which is stable to these conditions but can be removed by hydrogenolysis.[1] Conversely, a silyl ether like TBS can be removed with fluoride ions while the PMB group remains.
Conclusion
The p-methoxybenzyl protecting group is a powerful and versatile tool in modern organic synthesis. Its ease of introduction, stability to a range of reaction conditions, and, most importantly, the variety of mild and selective deprotection methods make it an invaluable asset for researchers, scientists, and drug development professionals. A thorough understanding of its properties and the strategic application of its orthogonal cleavage allows for the efficient and elegant synthesis of complex and biologically active molecules.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mpikg.mpg.de [mpikg.mpg.de]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. library.ncl.res.in [library.ncl.res.in]
- 12. tandfonline.com [tandfonline.com]
- 13. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 14. chem.ucla.edu [chem.ucla.edu]
- 15. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 17. academic.oup.com [academic.oup.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protection of Alcohols | NROChemistry [nrochemistry.com]
O-(4-Methoxybenzyl)hydroxylamine free base vs hydrochloride salt
An In-depth Technical Guide to O-(4-Methoxybenzyl)hydroxylamine: Free Base vs. Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical reagent in modern organic synthesis, primarily utilized for the protection of carbonyl groups as O-protected oximes. The para-methoxybenzyl (PMB) ether moiety offers robust protection under various conditions, yet can be cleaved under specific, mild protocols, making it an invaluable tool in multi-step synthesis.[1] This reagent is commonly available in two forms: the reactive free base and the more stable hydrochloride salt. The choice between these forms has significant implications for reaction setup, handling, and storage. This guide provides a detailed comparison of their physicochemical properties, practical applications, and experimental considerations to aid researchers in making an informed selection for their specific synthetic needs.
Physicochemical Properties: A Comparative Overview
The free base and the hydrochloride salt of this compound exhibit distinct physical and chemical properties that dictate their handling, storage, and application. The salt form is a stable, crystalline solid, whereas the free base is the active nucleophilic species required for reactions.
A summary of their key properties is presented below for direct comparison.
| Property | This compound Free Base | This compound Hydrochloride Salt |
| Molecular Formula | C₈H₁₁NO₂[1][2][3] | C₈H₁₂ClNO₂[1][4] |
| Molecular Weight | 153.18 g/mol [1][2] | 189.64 g/mol [1][4][5][6][7] |
| CAS Number | 21038-22-2[1][2] | 876-33-5[1][4][5] |
| Physical State | Solid[1] | White Crystalline Solid[1][5][8] |
| Melting Point | Not available in search results | 209-211 °C[4][5] |
| Boiling Point | Not available in search results | 286.5 °C at 760 mmHg[4][5] |
| Solubility | More soluble in non-polar organic solvents | Soluble in water and alcohols[8] |
| Stability & Storage | Store at 4°C, protect from light[2] | Stable solid, store at room temperature[5] or 2-8°C |
| Reactivity | Reactive nucleophile[1] | Stable precursor, requires base for activation |
Core Application: Oxime Formation and Carbonyl Protection
The primary application of this compound is its reaction with aldehydes and ketones to form O-(4-methoxybenzyl) oximes. This transformation serves two main purposes in synthetic chemistry:
-
Carbonyl Group Protection : The resulting oxime is stable under a wide range of reaction conditions (e.g., organometallic reagents, hydrides, basic conditions), effectively protecting the carbonyl group from unwanted reactions during subsequent synthetic steps.[1]
-
Intermediate for Further Functionalization : The oxime itself can be a precursor for other functional groups.
The para-methoxybenzyl (PMB) group is particularly advantageous as it can be cleaved under relatively mild oxidative or acidic conditions to regenerate the parent carbonyl compound, a crucial step at the appropriate stage of a synthetic sequence.[1]
Head-to-Head Comparison: Practical Considerations
Stability and Handling
The hydrochloride salt is significantly more stable and has a longer shelf-life than the free base. As a crystalline solid, it is not prone to degradation from atmospheric components and is easier to weigh and handle accurately on the benchtop. The free base, being a more reactive nucleophile, can be less stable over time and may require more stringent storage conditions, such as refrigeration and protection from light.[1][2]
Reactivity and pH Control
The free base is the chemical species that actively participates in the nucleophilic attack on the carbonyl carbon. The hydrochloride salt is essentially a stabilized, inactive form. To perform an oximation reaction using the salt, it must be neutralized in situ to generate the free base. This is typically achieved by adding a non-nucleophilic base (e.g., pyridine, triethylamine, or sodium acetate) to the reaction mixture. This requirement adds an extra step to the experimental setup but provides a convenient way to handle the reagent.
Solubility
The choice between the free base and the salt is often dictated by the solvent system. The hydrochloride salt's ionic nature makes it soluble in polar protic solvents like water and ethanol.[8] This is advantageous for reactions in aqueous media or for bioconjugation applications. Conversely, the free base exhibits better solubility in a broader range of organic solvents commonly used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.
Caption: Decision workflow for choosing between the free base and hydrochloride salt.
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation using the Hydrochloride Salt
This protocol describes a typical method for protecting a carbonyl compound using this compound hydrochloride.
-
Setup : To a solution of the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or pyridine) in a round-bottom flask, add this compound hydrochloride (1.1-1.2 equivalents).
-
Base Addition : Add a base (1.5-2.0 equivalents) to neutralize the hydrochloride and liberate the free base. If pyridine is used as the solvent, it serves as both the solvent and the base. For other solvents like ethanol, a base such as sodium acetate or triethylamine is typically added.
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate or DCM and wash with water to remove the salt byproduct and excess base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure O-(4-methoxybenzyl) oxime.
References
- 1. This compound | 21038-22-2 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 21038-22-2 | MFCD01722038 | this compound [aaronchem.com]
- 4. O-(4-Methoxy--benzyl)hydroxylamine hydrochloride [chembk.com]
- 5. This compound hydrochloride | 876-33-5 [sigmaaldrich.com]
- 6. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to the Solubility of O-(4-Methoxybenzyl)hydroxylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(4-Methoxybenzyl)hydroxylamine is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addresses the current gap in publicly available quantitative data, and offers a framework for systematic solubility assessment.
Introduction
This compound, also known as 1-[(aminooxy)methyl]-4-methoxybenzene, is a versatile reagent in organic synthesis. Its utility is prominent in the formation of oximes and related derivatives, which are common motifs in medicinal chemistry. Despite its importance, specific quantitative data on the solubility of this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. This guide aims to bridge this gap by providing detailed experimental protocols for researchers to determine these solubility parameters in their own laboratory settings.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Reference(s) |
| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.18 g/mol | 189.64 g/mol | [2] |
| Appearance | Solid | Solid | [3][4] |
| Melting Point | Not available | 209-211 °C | [3] |
| Boiling Point | Not available | 286.5 °C at 760 mmHg | [3] |
| pKa | Not available | Not available | |
| LogP | 1.0855 (calculated) | Not available | [2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on established methods for solubility testing of organic compounds.[5][6][7][8][9]
3.1. Materials and Equipment
-
This compound (purity ≥95%)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired organic solvent.
-
Seal the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24 hours) to ensure that equilibrium is reached.[8]
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the amount of dissolved solute.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the specific solvent at the given temperature. The solubility is typically expressed in mg/mL or mol/L.
-
3.3. Qualitative Solubility Assessment
For a rapid preliminary assessment, a qualitative approach can be employed.[5][6][7]
-
Add approximately 25 mg of this compound to a test tube.
-
Add 0.75 mL of the test solvent in portions, shaking vigorously after each addition.[5]
-
Observe whether the solid dissolves completely.
-
Categorize the solubility as "soluble," "partially soluble," or "insoluble."
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be organized into a clear and structured table for easy comparison.
Table 2: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Chloroform | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Visualization of Experimental Workflow
The logical flow of the solubility determination process is illustrated in the following diagram.
Caption: Workflow for Quantitative Solubility Determination.
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by several factors:
-
Polarity: The "like dissolves like" principle is a primary determinant.[8] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. This compound has both polar (hydroxylamine and methoxy groups) and non-polar (benzene ring) regions, suggesting it will have varying degrees of solubility in a range of solvents.
-
Temperature: For most solid solutes, solubility increases with temperature.[8] This is an important consideration for processes like recrystallization.
-
Hydrogen Bonding: The hydroxylamine group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.
Conclusion
References
- 1. This compound hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound hydrochloride | 876-33-5 [sigmaaldrich.com]
- 4. This compound hydrochloride | 876-33-5 [sigmaaldrich.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. www1.udel.edu [www1.udel.edu]
Methodological & Application
Application Notes and Protocols for the Use of O-(4-Methoxybenzyl)hydroxylamine as a Protecting Group for Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Methoxybenzyl)hydroxylamine is a valuable reagent for the protection of ketones in multi-step organic synthesis. It reacts with the carbonyl group of a ketone to form a stable O-(4-methoxybenzyl)oxime. This protecting group is robust under various reaction conditions and can be selectively removed when desired, making it an effective tool in the synthesis of complex molecules, including pharmaceuticals and natural products. The p-methoxybenzyl (PMB) group offers distinct advantages in terms of its stability and specific deprotection methods, which can be orthogonal to other protecting groups.[1]
These application notes provide a detailed overview of the procedures for the protection of ketones using this compound and the subsequent deprotection of the resulting O-(4-methoxybenzyl)oximes.
Protection of Ketones
The reaction of a ketone with this compound results in the formation of an O-(4-methoxybenzyl)oxime, effectively protecting the carbonyl functionality. The reaction generally proceeds under mild conditions and affords high yields.
General Workflow for Ketone Protection
Caption: General workflow for the protection of ketones as O-(4-methoxybenzyl)oximes.
Experimental Protocol: Protection of a Generic Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 equiv)
-
This compound hydrochloride (1.1 - 1.5 equiv)
-
Pyridine or Sodium Acetate (1.1 - 2.0 equiv, if using the hydrochloride salt)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of the ketone in ethanol, add this compound hydrochloride and pyridine (or sodium acetate).
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure O-(4-methoxybenzyl)oxime.
Quantitative Data for Oxime Formation (Analogous Systems)
| Carbonyl Compound | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Various Aldehydes/Ketones | Bi₂O₃ | Solvent-free | 0.1 - 2 | 60 - 98 | [2] |
| Various Aldehydes/Ketones | KOH | Refluxing EtOH | 3 | 60 - 98 | (Not specified) |
Deprotection of O-(4-Methoxybenzyl)oximes
The cleavage of the O-(4-methoxybenzyl)oxime to regenerate the parent ketone can be achieved under various conditions, primarily oxidative or acidic. The choice of deprotection method will depend on the other functional groups present in the molecule.
Deprotection Methods
Several reagents can be employed for the deprotection of p-methoxybenzyl (PMB) ethers, which are analogous to O-(4-methoxybenzyl)oximes. These methods are expected to be applicable for the cleavage of O-(4-methoxybenzyl)oximes.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are commonly used for the oxidative cleavage of PMB ethers. However, it is noteworthy that DDQ has been reported to be ineffective for the cleavage of PMB esters, which may have implications for the corresponding oximes.[1]
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can be used to cleave the PMB group. This method is often performed in the presence of a scavenger like anisole or triethylsilane to trap the liberated p-methoxybenzyl cation and prevent side reactions.
General Workflow for Deprotection
Caption: General workflow for the deprotection of O-(4-methoxybenzyl)oximes.
Experimental Protocols for Deprotection
Materials:
-
O-(4-Methoxybenzyl)oxime (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 2.5 equiv)
-
Dichloromethane (CH₂Cl₂) and Water (e.g., 18:1 v/v)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and workup reagents
Procedure: [3]
-
Dissolve the O-(4-methoxybenzyl)oxime in a mixture of CH₂Cl₂ and water.
-
Cool the solution to 0 °C and add DDQ in one portion.
-
Stir the reaction mixture at 0 °C for a short period (e.g., 30 minutes) and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the parent ketone.
Materials:
-
O-(4-Methoxybenzyl)oxime (1.0 equiv)
-
Trifluoroacetic acid (TFA) (e.g., 10% v/v solution)
-
Dichloromethane (CH₂Cl₂)
-
Anisole (as a scavenger, 1-2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and workup reagents
Procedure: [1]
-
Dissolve the O-(4-methoxybenzyl)oxime and anisole in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add a solution of TFA in CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the parent ketone.
Quantitative Data for Deprotection (Analogous Systems)
The following table summarizes quantitative data for the deprotection of analogous p-methoxybenzyl (PMB) ethers and esters. These conditions and yields can serve as a starting point for the deprotection of O-(4-methoxybenzyl)oximes.
| Substrate (Analogous) | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | DDQ | CH₂Cl₂/H₂O | 1.5 | 78 | [3] |
| S-Phenyl 4-O-benzyl-3-O-(4-methoxybenzyl)-2-O-pivaloyl-α-L-thiorhamnopyranoside | DDQ | CH₂Cl₂/H₂O | 4 | 74 | [3] |
| PMB ester of an antibiotic intermediate | 10% TFA | CH₂Cl₂ | - | Quantitative | [1] |
| N-(p-methoxybenzyl)indole derivative | TFA | Benzene | - | 52 | [4] |
Conclusion
This compound is a versatile protecting group for ketones, offering robust protection and multiple options for selective deprotection. The formation of the O-(4-methoxybenzyl)oxime typically proceeds in high yield under mild conditions. Cleavage can be achieved through oxidative methods with reagents like DDQ or under acidic conditions using TFA. The choice of deprotection strategy should be made based on the overall synthetic route and the compatibility of other functional groups present in the molecule. The provided protocols, based on analogous systems, offer a solid foundation for the application of this protecting group in complex organic synthesis. Further optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Oxime Ligation Using O-(4-Methoxybenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or ketone.[1] This reaction is particularly valuable in bioconjugation, drug delivery, and materials science due to its efficiency under mild, aqueous conditions and the stability of the resulting oxime linkage.[1] O-(4-Methoxybenzyl)hydroxylamine is a key reagent in this field, with the 4-methoxybenzyl (PMB) group serving as a versatile protecting group that can be cleaved under specific conditions. This document provides detailed protocols and application notes for performing oxime ligation using this compound.
Core Principles of Oxime Ligation
The formation of an oxime bond is a condensation reaction between the nucleophilic aminooxy group of this compound and an electrophilic aldehyde or ketone. The reaction proceeds through a tetrahedral intermediate, followed by dehydration to yield the stable oxime product. The reaction rate is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-5).[1] However, the use of nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the reaction at neutral pH, making it highly suitable for biological applications where acidic conditions may be detrimental.[1] Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance.[1]
Data Presentation
The efficiency of aniline-catalyzed oxime ligation is significantly higher than the uncatalyzed reaction. The following table summarizes representative kinetic data for oxime ligation reactions under different catalytic conditions. While this data is for a model system, it provides a strong indication of the expected rate enhancements when using this compound in the presence of an aniline catalyst.
| Reactants | Catalyst (Concentration) | pH | Rate Constant (M⁻¹s⁻¹) | Fold Acceleration (vs. Uncatalyzed) |
| Aminooxy-functionalized Peptide + Aldehyde | None | 7 | ~0.2 | 1 |
| Aminooxy-functionalized Peptide + Aldehyde | Aniline (10 mM) | 7 | ~8 | 40 |
| Aminooxy-functionalized Peptide + Aldehyde | p-Phenylenediamine (2 mM) | 7 | ~24 | 120 |
| Aminooxy-functionalized Peptide + Aldehyde | m-Phenylenediamine (100 mM) | 7 | ~27 | 135 |
Note: Data is compiled from studies on similar oxime ligation systems and is intended to be representative. Actual rates with this compound may vary depending on the specific substrates and reaction conditions.
Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the aniline-catalyzed mechanism of oxime ligation.
Caption: Aniline-catalyzed oxime ligation mechanism.
Experimental Workflow
This diagram outlines a typical experimental workflow for oxime ligation in a bioconjugation context.
Caption: Experimental workflow for bioconjugation via oxime ligation.
Signaling Pathway Application: Targeted Drug Delivery
The following diagram illustrates a conceptual signaling pathway for targeted drug delivery utilizing oxime ligation. In this model, a nanoparticle carrying a drug is functionalized with an aldehyde. This nanoparticle targets cancer cells that have been engineered to express an aminooxy group on their surface, leading to site-specific drug delivery.
Caption: Targeted drug delivery via cell surface oxime ligation.
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation in Aqueous Buffer
This protocol is suitable for the conjugation of a biomolecule containing an aldehyde or ketone to this compound.
Materials:
-
Aldehyde or ketone-functionalized biomolecule
-
This compound hydrochloride
-
Reaction Buffer: 100 mM Phosphate Buffer or Acetate Buffer, pH 4.5-7.0
-
Aniline stock solution (e.g., 1 M in DMSO)
-
Purification system (e.g., RP-HPLC, Size Exclusion Chromatography)
-
Analytical instruments (e.g., LC-MS, SDS-PAGE)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound hydrochloride in the reaction buffer (e.g., 100 mM).
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the biomolecule solution with a 10-50 fold molar excess of the this compound solution.
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress should be monitored.
-
-
Monitoring the Reaction:
-
At various time points, take an aliquot of the reaction mixture and analyze it by RP-HPLC or LC-MS to determine the extent of conjugation. For protein conjugations, SDS-PAGE can also be used to visualize the formation of the higher molecular weight conjugate.
-
-
Purification of the Conjugate:
-
Once the reaction has reached the desired level of completion, purify the conjugate from excess reagents and catalyst using an appropriate chromatographic method.
-
For proteins, size exclusion chromatography is often effective.
-
For smaller molecules and peptides, preparative RP-HPLC is a common choice.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry.
-
Protocol 2: Small Molecule Oxime Formation in Organic Solvent
This protocol is suitable for the synthesis of small molecule oximes using this compound.
Materials:
-
Aldehyde or ketone
-
This compound hydrochloride
-
Anhydrous solvent (e.g., Ethanol, Methanol, DMF)
-
Base (e.g., Pyridine, Triethylamine)
-
Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)
-
Analytical TLC plates
-
Purification system (e.g., Flash chromatography)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent.
-
Add this compound hydrochloride (1.1-1.5 equivalents).
-
Add the base (2.0 equivalents) to neutralize the hydrochloride and facilitate the reaction.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure oxime.
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
-
References
Application Notes and Protocols for O-(4-Methoxybenzyl)hydroxylamine in Protein Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Methoxybenzyl)hydroxylamine is a pivotal reagent in the field of bioconjugation, enabling the precise and stable covalent modification of proteins and other biomolecules.[1][2][3][4] Its utility is centered on the highly efficient and chemoselective reaction between its aminooxy group and a carbonyl moiety (aldehyde or ketone) on a target protein, forming a stable oxime bond. This process, known as oxime ligation, is a cornerstone of "click chemistry" due to its bioorthogonality, proceeding under mild, aqueous conditions with minimal side reactions.[5] The resulting 4-methoxybenzyl (PMB) protected oxime offers robust stability, making it suitable for a wide array of applications, from the development of antibody-drug conjugates (ADCs) to the creation of novel biomaterials.[1][6]
This document provides detailed application notes and experimental protocols for the use of this compound in protein bioconjugation, complete with quantitative data, step-by-step methodologies, and illustrative diagrams to guide researchers in this powerful technique.
Core Principles of Oxime Ligation
The foundation of this bioconjugation strategy is the reaction between the nucleophilic aminooxy group of this compound and an electrophilic aldehyde or ketone on the protein. This reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in proteins, such as amines or thiols.[5]
The formation of the oxime bond is a two-step process:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[5]
-
Dehydration: This intermediate then loses a water molecule to form the stable C=N-O oxime bond.[5]
The reaction rate is pH-dependent, with optimal conditions typically in the slightly acidic range (pH 4.5-7).[5] Furthermore, the reaction can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline or its derivatives.[7] The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone bonds, a critical feature for creating long-lasting bioconjugates.[7][8][9][10]
Data Presentation: Quantitative Insights into Oxime Ligation
While specific kinetic data for this compound is not extensively published in a comparative format, the following tables summarize representative quantitative data for oxime ligation reactions under various conditions, providing a baseline for experimental design.
Table 1: Typical Reaction Conditions and Yields for Oxime Ligation
| Parameter | Condition | Typical Yield | Reference(s) |
| pH | 4.5 - 5.5 | High | [5] |
| 6.0 - 7.0 | Moderate to High | [5] | |
| Temperature | 4°C | Slower, suitable for sensitive proteins | [5] |
| 25°C (Room Temperature) | Standard condition | [5] | |
| 37°C | Faster, for robust proteins | [5] | |
| Reactant Ratio (Hydroxylamine:Protein) | 10:1 to 100:1 molar excess | > 90% | [5] |
| Catalyst (Aniline) | 10-100 mM | Significant rate enhancement | [7] |
Table 2: Comparative Stability of Different Bioconjugation Linkages
| Linkage Type | Relative Hydrolytic Stability (at pH 7) | Key Characteristics | Reference(s) |
| Oxime | Very High | Highly stable under physiological conditions. | [8][9][10] |
| Hydrazone | Moderate | Less stable than oximes, can be pH-labile. | [5][8][9][10] |
| Thioether | Very High | Formed via maleimide-thiol chemistry; very stable. | N/A |
| Amide | Very High | Formed via NHS ester-amine chemistry; very stable. | [11] |
Experimental Protocols
This section provides detailed protocols for the key steps in the bioconjugation of proteins using this compound.
Protocol 1: Introduction of Aldehyde Groups into a Protein via Periodate Oxidation of N-terminal Serine
This protocol is suitable for proteins with an accessible N-terminal serine residue.
Materials:
-
Protein with N-terminal serine (1-5 mg/mL)
-
Sodium periodate (NaIO₄) solution (100 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
-
Reaction buffer: 100 mM sodium phosphate, pH 6.0
Procedure:
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
Add the sodium periodate solution to the protein solution to a final concentration of 2 mM.
-
Incubate the reaction mixture in the dark at room temperature for 20 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes.
-
Remove excess sodium periodate and byproducts by passing the solution through a desalting column equilibrated with the reaction buffer (100 mM sodium phosphate, pH 6.0).
-
The resulting protein solution now contains an N-terminal glyoxylyl group (an aldehyde) and is ready for conjugation.
Protocol 2: Bioconjugation of an Aldehyde-Modified Protein with this compound
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
This compound hydrochloride (dissolved in reaction buffer)
-
Aniline solution (1 M in DMSO or water, freshly prepared)
-
Reaction buffer: 100 mM sodium phosphate, pH 6.0
-
Quenching solution (e.g., 1 M acetone in water)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
To the solution of the aldehyde-modified protein, add this compound to a final concentration that is a 50-100 fold molar excess relative to the protein.
-
If catalysis is desired, add the aniline stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.[12]
-
(Optional) Quench the reaction by adding an excess of the quenching solution to react with any remaining this compound.
-
Purify the protein conjugate from excess reagents and byproducts using a suitable chromatography method such as SEC.
Protocol 3: Characterization of the Protein Conjugate
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent modification and determine the number of conjugated molecules per protein.[12][13]
-
UV-Vis Spectroscopy: The 4-methoxybenzyl group has a characteristic UV absorbance that can be used for quantification if the extinction coefficient is known.
-
HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and separate it from unconjugated protein.[13]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 21038-22-2 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. biopharma-asia.com [biopharma-asia.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pharmaceutical Intermediates with O-(4-Methoxybenzyl)hydroxylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(4-Methoxybenzyl)hydroxylamine (PMB-hydroxylamine) is a crucial reagent in the synthesis of pharmaceutical intermediates, particularly in the development of hydroxamic acid-based therapeutics. The 4-methoxybenzyl (PMB) group serves as an effective protecting group for the hydroxylamine functionality, allowing for selective reactions at the nitrogen atom. This protecting group is stable under various reaction conditions and can be readily cleaved under mild acidic conditions, making it an ideal choice for multi-step syntheses of complex molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, specifically the O-protected precursor of the histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA). HDAC inhibitors are a class of epigenetic drugs that have shown significant promise in cancer therapy.
Core Applications
This compound is primarily utilized in the synthesis of hydroxamic acids, which are important pharmacophores in a variety of drug candidates. The hydroxamic acid moiety is a potent zinc-binding group, enabling the inhibition of metalloenzymes such as histone deacetylases.
Key Applications Include:
-
HDAC Inhibitors: Synthesis of drugs like Vorinostat and Belinostat for cancer treatment.
-
IDO1 Inhibitors: Development of therapeutics targeting the indoleamine 2,3-dioxygenase 1 enzyme for immunotherapy.[1]
-
Protecting Group Chemistry: Used to protect the hydroxylamine group during complex organic syntheses.[1]
Experimental Protocols
This section details the synthesis of an O-(4-methoxybenzyl)-protected Vorinostat intermediate, a critical step in the overall synthesis of the final active pharmaceutical ingredient.
Protocol 1: Synthesis of Suberanilic Acid
Suberanilic acid is the precursor that is subsequently coupled with this compound.
Reaction Scheme:
Materials:
-
Suberic acid
-
Aniline
-
Pyridine
-
Toluene
Procedure:
-
A mixture of suberic acid (1 equivalent) and aniline (1.2 equivalents) in toluene is heated to reflux.
-
The water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the precipitated product is filtered.
-
The crude product is washed with toluene and dried to afford suberanilic acid.
Protocol 2: Synthesis of Suberanilic Acid Chloride
The carboxylic acid group of suberanilic acid is activated by converting it to an acyl chloride.
Reaction Scheme:
Materials:
-
Suberanilic acid
-
Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of suberanilic acid (1 equivalent) in anhydrous DCM, thionyl chloride (1.5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield suberanilic acid chloride, which is used in the next step without further purification.
Protocol 3: Coupling of Suberanilic Acid Chloride with this compound
This is the key step where the PMB-protected hydroxylamine is introduced.
Reaction Scheme:
Materials:
-
Suberanilic acid chloride
-
This compound hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound hydrochloride (1.1 equivalents) in anhydrous DCM, triethylamine (2.2 equivalents) is added at 0 °C, and the mixture is stirred for 15 minutes.
-
A solution of suberanilic acid chloride (1 equivalent) in anhydrous DCM is added dropwise to the above mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours until completion (monitored by TLC).
-
The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the O-(4-Methoxybenzyl) protected Vorinostat intermediate.
Protocol 4: Deprotection to Yield Vorinostat
The final step involves the removal of the PMB protecting group to yield the active hydroxamic acid.
Reaction Scheme:
Materials:
-
O-(4-Methoxybenzyl) N-hydroxy-N'-phenyl-octanediamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
The O-(4-Methoxybenzyl) protected intermediate is dissolved in a mixture of DCM and TFA (e.g., 9:1 v/v).
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the product.
-
The solid is collected by filtration, washed with ether, and dried to yield Vorinostat.
Data Presentation
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Suberic Acid, Aniline | Toluene | Reflux | 4-6 | ~85 |
| 2 | Suberanilic Acid | Thionyl Chloride, DCM | 0 to RT | 2 | >95 (crude) |
| 3 | Suberanilic Acid Chloride, this compound HCl | Triethylamine, DCM | 0 to RT | 4-6 | 70-80 |
| 4 | O-(4-Methoxybenzyl) Protected Intermediate | Trifluoroacetic Acid, DCM | RT | 1-2 | >90 |
Visualizations
Synthesis Pathway of Vorinostat Intermediate
References
Application Notes and Protocols for Buchwald-Hartwig Amination with O-Alkyl-Hydroxylamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of N-aryl-O-alkyl-hydroxylamines. This powerful palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an O-alkyl-hydroxylamine, offering a versatile route to a class of compounds with significant potential in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a robust and general method for the formation of C-N bonds.[1] While extensively developed for primary and secondary amines, its application to O-alkyl-hydroxylamines offers a unique entry to N-aryl-O-alkyl-hydroxylamine motifs. These structures are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and other complex molecules.
The reaction involves the coupling of an aryl halide or pseudohalide with an O-alkyl-hydroxylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and broad substrate scope.
Reaction Principle: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are as follows:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The O-alkyl-hydroxylamine coordinates to the Pd(II) center. A base then deprotonates the hydroxylamine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-O-alkyl-hydroxylamine is formed and eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
A crucial aspect of this reaction is the choice of ligand, which modulates the reactivity and stability of the palladium catalyst, influencing the rates of oxidative addition and reductive elimination.
Key Reaction Parameters
Successful Buchwald-Hartwig amination of O-alkyl-hydroxylamines is highly dependent on the careful selection of the following parameters:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate being common choices.
-
Ligand: The choice of phosphine ligand is paramount. For the coupling of hydroxylamines, the bis-pyrazole phosphine ligand BippyPhos has been identified as particularly effective, outperforming many other common Buchwald-Hartwig ligands.[2][3]
-
Base: An appropriate base is required to facilitate the deprotonation of the O-alkyl-hydroxylamine. Cesium carbonate (Cs₂CO₃) has been shown to be an effective base for this transformation.[2][3]
-
Solvent: The reaction is typically carried out in an inert, anhydrous solvent. Toluene is a commonly used solvent for this reaction.[2][3]
-
Temperature: The reaction generally requires heating to proceed at a reasonable rate. A temperature of 80 °C is often employed.[2][3]
Data Presentation: Summary of Reaction Conditions and Substrate Scope
The following tables summarize the reaction conditions and substrate scope for the Buchwald-Hartwig amination of hydroxylamines, which are directly relevant to their O-alkylated derivatives.
Table 1: Optimized Reaction Conditions for the N-Arylation of Hydroxylamines
| Parameter | Condition | Reference |
| Palladium Precursor | Pd₂(dba)₃ | [2][3] |
| Ligand | BippyPhos | [2][3] |
| Base | Cs₂CO₃ | [2][3] |
| Solvent | Toluene | [2][3] |
| Temperature | 80 °C | [2][3] |
| Reaction Time | Typically 16-24 hours | [2][3] |
Table 2: Substrate Scope for the Palladium-Catalyzed N-Arylation of Hydroxylamine with Various Aryl Halides
| Aryl Halide | O-Alkyl-Hydroxylamine | Product | Yield (%) | Reference |
| 4-Bromotoluene | Hydroxylamine | N-(4-methylphenyl)hydroxylamine | 85 | [2][3] |
| 4-Chlorotoluene | Hydroxylamine | N-(4-methylphenyl)hydroxylamine | 75 | [2][3] |
| 4-Iodotoluene | Hydroxylamine | N-(4-methylphenyl)hydroxylamine | 82 | [2][3] |
| 4-Bromoanisole | Hydroxylamine | N-(4-methoxyphenyl)hydroxylamine | 90 | [2][3] |
| 3-Bromopyridine | Hydroxylamine | N-(pyridin-3-yl)hydroxylamine | 78 | [2][3] |
| 1-Bromo-4-fluorobenzene | Hydroxylamine | N-(4-fluorophenyl)hydroxylamine | 88 | [2][3] |
| 1-Bromo-3,5-dimethylbenzene | Hydroxylamine* | N-(3,5-dimethylphenyl)hydroxylamine | 83 | [2][3] |
*Data for hydroxylamine is presented as a close proxy for O-alkyl-hydroxylamines based on the available literature.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of O-Alkyl-Hydroxylamines with Aryl Halides
This protocol is adapted from the successful coupling of hydroxylamines as reported by Porzelle, Woodrow, and Tomkinson.[2][3]
Materials:
-
Aryl halide (1.0 mmol)
-
O-Alkyl-hydroxylamine hydrochloride (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
BippyPhos (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), O-alkyl-hydroxylamine hydrochloride (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), BippyPhos (0.06 mmol), and cesium carbonate (2.5 mmol).
-
Add anhydrous toluene (5 mL) to the tube via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-O-alkyl-hydroxylamine.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination of O-alkyl-hydroxylamines.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Logical relationships between key reaction components.
References
Application of O-(4-Methoxybenzyl)hydroxylamine in the Synthesis of Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to localized tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and effector function of T-cells, thereby enabling tumors to evade immune surveillance.[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.
O-(4-Methoxybenzyl)hydroxylamine serves as a key building block in the synthesis of a class of potent IDO1 inhibitors characterized by a hydroxyamidine moiety. This functional group is crucial for the inhibitor's activity, as it is believed to coordinate with the heme iron at the active site of the IDO1 enzyme.[3] The 4-methoxybenzyl group can act as a protecting group for the hydroxylamine functionality, which can be deprotected in the final steps of the synthesis. This application note provides a detailed overview of the use of this compound in the synthesis of IDO1 inhibitors, including experimental protocols, quantitative data on inhibitor potency, and graphical representations of the relevant biological pathway and synthetic workflow.
Quantitative Data of Representative IDO1 Inhibitors
The following table summarizes the in vitro potency of several IDO1 inhibitors, including those with structures derivable from O-alkylhydroxylamines. This data is essential for comparing the efficacy of different compounds and for structure-activity relationship (SAR) studies.
| Compound Name/Reference | Structure | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Ki (nM) | Selectivity |
| Epacadostat (INCB024360) | (Z)-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide | 73[4] | 7.4 (HeLa cells)[4] | - | >1000-fold vs. IDO2/TDO[4] |
| O-benzylhydroxylamine derivative (8) | 330[5] | - | 164[5] | >300-fold vs. Catalase, 22-fold vs. CYP3A4[5] | |
| O-benzylhydroxylamine derivative (9) | 310[5] | - | 154[5] | >320-fold vs. Catalase, 48-fold vs. CYP3A4[5] | |
| Hydroxyamidine Derivative (14) | - | - | - | Potent enzymatic and cellular activities[6] | |
| Hydroxyamidine Derivative (18) | - | - | - | Potent enzymatic and cellular activities[6] |
Experimental Protocols
The following protocols describe the general synthesis of a hydroxyamidine-based IDO1 inhibitor, using the formation of the N-hydroxyamidine moiety from a nitrile precursor and a hydroxylamine derivative as a key step. The synthesis of the advanced IDO1 inhibitor, Epacadostat, is provided as a representative example.
General Synthesis of N-Hydroxyamidines from Nitriles
The core reaction for incorporating the hydroxyamidine functional group involves the addition of a hydroxylamine derivative to a nitrile.
Reaction:
Materials:
-
Aryl or heteroaryl nitrile
-
This compound hydrochloride
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
Dissolve the nitrile substrate in the chosen solvent.
-
Add this compound hydrochloride and the base to the reaction mixture.
-
Stir the reaction at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected N-hydroxyamidine.
-
Deprotection of the 4-methoxybenzyl group can be achieved using standard methods, such as treatment with a strong acid (e.g., trifluoroacetic acid), to yield the final N-hydroxyamidine inhibitor.
Synthesis of Epacadostat (INCB024360) Intermediate
The synthesis of Epacadostat is a multi-step process. The formation of the crucial hydroxyamidine moiety is a key transformation. While the direct use of this compound is not explicitly detailed in all publicly available procedures for Epacadostat, the following represents a plausible and illustrative synthetic route for the hydroxyamidine portion, based on general principles.
Step 1: Synthesis of the Nitrile Precursor
The synthesis begins with the preparation of the complex nitrile precursor, which is not detailed here but can be found in the patent literature.[4]
Step 2: Formation of the N-Hydroxyamidine Moiety
This step involves the reaction of the nitrile precursor with hydroxylamine.
Materials:
-
4-((2-(tert-butoxycarbonylamino)ethyl)amino)-1,2,5-oxadiazole-3-carbonitrile
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., ethanol/water mixture)
Procedure:
-
To a solution of the nitrile precursor in a suitable solvent system, add hydroxylamine hydrochloride.
-
Adjust the pH of the reaction mixture to basic (pH 9-10) by the dropwise addition of an aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
The crude product is then purified, typically by crystallization or chromatography, to yield the N-hydroxyamidine intermediate.
Step 3: Final Assembly and Deprotection
The N-hydroxyamidine intermediate is then coupled with the remaining part of the molecule, followed by deprotection of any protecting groups to yield the final active pharmaceutical ingredient, Epacadostat.
Visualizations
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the IDO1 signaling pathway, leading to immune suppression, and how IDO1 inhibitors intervene in this process.
Caption: IDO1 pathway leading to immune suppression and its inhibition.
Experimental Workflow for IDO1 Inhibitor Synthesis
The following diagram outlines the general workflow for the synthesis and evaluation of IDO1 inhibitors using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation method of IDO1 inhibitor Epacadostat intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chemoselective Ligation with O-(4-Methoxybenzyl)hydroxylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoselective ligation reactions are powerful tools in chemical biology, drug discovery, and materials science, enabling the specific formation of a covalent bond between two functional groups in the presence of other reactive moieties. One such versatile reaction is the formation of an oxime ether linkage through the reaction of an aldehyde or ketone with a hydroxylamine derivative. O-(4-Methoxybenzyl)hydroxylamine stands out as a particularly useful reagent in this context. The resulting O-(4-methoxybenzyl) oxime ether is stable under a variety of conditions, yet the 4-methoxybenzyl (PMB) group can be readily cleaved under specific oxidative or acidic conditions, allowing for the regeneration of the carbonyl compound or the native hydroxylamine. This dual functionality makes this compound an excellent choice for applications requiring reversible bioconjugation, temporary protection of carbonyl groups, or the controlled release of molecules.
This document provides detailed application notes, experimental protocols, and quantitative data for the chemoselective ligation of this compound with carbonyl compounds and the subsequent cleavage of the resulting oxime ether.
Reaction Principle
The core of this chemoselective ligation is the reaction between the nucleophilic aminooxy group of this compound and the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a tetrahedral intermediate, which then dehydrates to form a stable C=N-O oxime ether linkage. The reaction is typically most efficient under slightly acidic conditions (pH 4-6), which protonates the carbonyl group, increasing its electrophilicity without significantly protonating the hydroxylamine. However, the ligation can also be performed at neutral pH, often with the aid of a nucleophilic catalyst such as aniline or its derivatives, making it suitable for biological applications.[1][2][3]
The 4-methoxybenzyl (PMB) group on the oxygen of the hydroxylamine provides a stable ether linkage that can be selectively cleaved. This is typically achieved through oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), or under acidic conditions with reagents such as trifluoroacetic acid (TFA).
Quantitative Data
O-(4-Methoxybenzyl) Oxime Ether Formation
The following table summarizes the reaction conditions and yields for the formation of O-(4-methoxybenzyl) oximes from various aldehydes.
| Carbonyl Compound | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 3,5-Dihydroxybenzaldehyde | MeOH, H2O, rt | 1 h | 60 | [2] |
| 3,4-Dihydroxybenzaldehyde | MeOH, H2O, rt | 1 h | 80 | [2] |
| 2,5-Dihydroxybenzaldehyde | MeOH, H2O, rt | 1 h | 90 | [2] |
| 2,4-Dihydroxybenzaldehyde | MeOH, H2O, rt | 1 h | 78 | [2] |
Cleavage of O-(4-Methoxybenzyl) Ethers
The following table provides examples of cleavage conditions and yields for p-methoxybenzyl (PMB) ethers. While this data is for O-PMB groups on hydroxyls and not specifically on oximes, it provides a useful starting point for optimizing cleavage conditions. The reactivity of the O-PMB group in an oxime ether may differ.
| Substrate Type | Cleavage Reagent | Reaction Conditions | Yield (%) | Reference |
| PMB-protected alcohol | DDQ (2.3 eq) | CH2Cl2/H2O, 0 °C to rt, 1.5 h | 78 | [4] |
| PMB-protected alcohol | DDQ (2.3 eq) | CH2Cl2/H2O, 0 °C to rt, 4 h | 74 | [4] |
| PMB-protected indole | TFA | Hot | 52 | [5] |
| PMB-protected ester | 10% TFA in DCM | Not specified | Quantitative | [1] |
Experimental Protocols
Protocol 1: General Procedure for O-(4-Methoxybenzyl) Oxime Ether Formation
This protocol describes a general method for the synthesis of O-(4-methoxybenzyl) oximes from aldehydes in a methanol/water solvent system.[2]
Materials:
-
Aldehyde (1.0 eq)
-
This compound hydrochloride (1.0 eq)
-
Methanol (MeOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the aldehyde in methanol in a round-bottom flask.
-
In a separate container, prepare an aqueous solution of this compound hydrochloride.
-
Add the aqueous solution of the hydroxylamine to the methanolic solution of the aldehyde with stirring.
-
Stir the reaction mixture at room temperature for 1 hour or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the product can be isolated by various methods depending on its properties. For the polyhydroxy benzaldehyde examples cited, purification was achieved by trituration with hexane or crystallization from chloroform/hexane.[2]
Protocol 2: General Procedure for Oxidative Cleavage of O-(4-Methoxybenzyl) Oxime Ethers with DDQ
This protocol is adapted from a general procedure for the cleavage of PMB ethers and may require optimization for specific oxime ether substrates.[4]
Materials:
-
O-(4-Methoxybenzyl) oxime ether (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.3 eq)
-
Dichloromethane (CH2Cl2)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the O-(4-methoxybenzyl) oxime ether in a mixture of CH2Cl2/H2O (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with CH2Cl2 and quench by the addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, wash with saturated aqueous NaHCO3, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 3: General Procedure for Acidic Cleavage of O-(4-Methoxybenzyl) Oxime Ethers with TFA
This protocol provides a general guideline for the cleavage of the PMB group using trifluoroacetic acid. Caution should be exercised as the oxime bond itself may be susceptible to hydrolysis under strongly acidic conditions.
Materials:
-
O-(4-Methoxybenzyl) oxime ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (optional)
-
Scavenger (e.g., anisole or triisopropylsilane) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the O-(4-methoxybenzyl) oxime ether in an appropriate solvent such as DCM, or use neat TFA.
-
If the substrate contains acid-sensitive functional groups, add a scavenger to the solution.
-
Add TFA to the solution (e.g., 10-95% v/v in DCM) at room temperature.
-
Stir the reaction for 1-4 hours, or until cleavage is complete (monitor by TLC or LC-MS).
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether followed by centrifugation and washing.
Signaling Pathways and Workflows
Caption: Reaction mechanism of chemoselective ligation.
Caption: General workflow for oxime ether formation.
Caption: General workflow for oxime ether cleavage.
Applications in Research and Drug Development
-
Bioconjugation: The chemoselective nature of the oxime ligation allows for the specific labeling of proteins, peptides, and other biomolecules that have been engineered to contain an aldehyde or ketone handle.[6] The reversibility of the O-PMB oxime ether linkage can be exploited for applications such as the controlled release of drugs or imaging agents from a biomolecule carrier.
-
Protecting Group Chemistry: this compound serves as an effective protecting group for aldehydes and ketones. The resulting oxime ether is stable to a range of reaction conditions, and the carbonyl group can be regenerated when needed.[7]
-
Drug Discovery: The hydroxylamine functionality is a key pharmacophore in a number of enzyme inhibitors. This compound can be used as a synthon to introduce this functionality into potential drug candidates.
Conclusion
Chemoselective ligation with this compound offers a robust and versatile method for the formation of stable, yet cleavable, oxime ether linkages. The mild reaction conditions for ligation, coupled with the specific cleavage protocols for the PMB group, make this reagent a valuable tool for a wide range of applications in chemical biology, organic synthesis, and drug development. The protocols and data presented in this document provide a foundation for researchers to effectively utilize this powerful chemical transformation in their work.
References
- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. This compound | 21038-22-2 | Benchchem [benchchem.com]
Protecting Aldehydes with O-(4-Methoxybenzyl)hydroxylamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the protection of aldehydes as O-(4-methoxybenzyl) oximes. The 4-methoxybenzyl (PMB) group offers a stable protecting group for aldehydes, which can be readily cleaved under specific oxidative or acidic conditions. This method is valuable in multi-step organic synthesis where the aldehyde functionality needs to be masked during subsequent reaction steps.
Introduction
The protection of aldehydes is a crucial strategy in organic synthesis to prevent unwanted side reactions of the highly reactive carbonyl group. O-alkyloximes are commonly used for this purpose due to their stability to a wide range of reagents. The O-(4-methoxybenzyl) ether of an oxime provides a robust protecting group that is stable to basic and nucleophilic conditions. The electron-rich 4-methoxybenzyl group allows for selective deprotection under oxidative conditions, often using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or under strongly acidic conditions, providing an orthogonal deprotection strategy to other protecting groups.
This application note details a reliable protocol for the formation of O-(4-methoxybenzyl) oximes from various aldehydes and provides quantitative data for a range of substrates.
Reaction Mechanism
The formation of an O-(4-methoxybenzyl) oxime from an aldehyde proceeds via a condensation reaction. The reaction is typically carried out in a protic solvent like methanol and is often catalyzed by a weak acid. The mechanism involves the nucleophilic attack of the nitrogen atom of O-(4-methoxybenzyl)hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield the corresponding O-(4-methoxybenzyl) oxime.
Caption: Reaction mechanism for the formation of O-(4-methoxybenzyl) oxime.
Quantitative Data
The following table summarizes the reaction yields for the protection of various substituted benzaldehydes with this compound as reported by Rebacz et al. (2022).[1] The reactions were carried out following the general protocol described below.
| Aldehyde Substrate | Product | Yield (%) |
| 3,5-Dihydroxybenzaldehyde | (E)-3,5-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 60 |
| 2,3,4-Trihydroxybenzaldehyde | (E)-2,3,4-Trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 90 |
| 3,4-Dihydroxybenzaldehyde | (E)-3,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 85 |
| 2,5-Dihydroxybenzaldehyde | (E)-2,5-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 90 |
| 2,4-Dihydroxybenzaldehyde | (E)-2,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 78 |
Experimental Protocol
This protocol is adapted from the general procedure described by Rebacz et al. (2022) for the synthesis of (E)-benzaldehyde O-benzyl oximes.[1]
Materials
-
Substituted or unsubstituted aldehyde
-
This compound hydrochloride
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure
Caption: Experimental workflow for aldehyde protection.
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) in methanol.
-
Addition of Reagent: To the stirred solution, add a solution of this compound hydrochloride (1.0 eq.) in water.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Typically, the reaction is complete within 1 hour.[1]
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude O-(4-methoxybenzyl) oxime.
-
-
Purification: The crude product can be purified by crystallization or column chromatography on silica gel if necessary.
Deprotection of O-(4-Methoxybenzyl) Oximes
The regeneration of the aldehyde from its O-(4-methoxybenzyl) oxime can be achieved under various conditions, providing flexibility in a synthetic route.
-
Oxidative Cleavage: Treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of dichloromethane and water is a common and mild method for the deprotection of PMB ethers and can be applied to PMB-oximes.
-
Acidic Hydrolysis: The oxime can be hydrolyzed back to the aldehyde under acidic conditions, for example, by treatment with aqueous HCl or trifluoroacetic acid (TFA).
Conclusion
The protection of aldehydes as their O-(4-methoxybenzyl) oximes is an efficient and reliable method. The formation of the oxime proceeds in high yields under mild conditions. The PMB group offers the advantage of being cleavable under specific oxidative or strongly acidic conditions, which enhances its utility in complex organic syntheses. The provided protocol can be adapted for a wide range of aldehyde substrates, making it a valuable tool for synthetic chemists.
References
Application Notes: O-(4-Methoxybenzyl)hydroxylamine for Biomolecule Labeling
References
- 1. biotium.com [biotium.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-phase glycan isolation for glycomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
Application of O-(4-Methoxybenzyl)hydroxylamine in the Synthesis of Complex Natural Products
Introduction
The strategic protection and deprotection of carbonyl functionalities are paramount in the intricate art of complex natural product synthesis. O-(4-Methoxybenzyl)hydroxylamine has emerged as a valuable reagent for this purpose, offering a reliable method for the formation of stable oxime ethers. The para-methoxybenzyl (PMB) group provides sufficient stability throughout multi-step synthetic sequences and can be selectively cleaved under mild conditions, a critical feature for preserving sensitive functional groups often present in complex molecular architectures. This application note details the use of this compound in the total synthesis of the marine natural product (-)-Hennoxazole A, providing protocols and quantitative data to guide researchers in its effective application.
Key Applications and Advantages
This compound serves as an efficient protecting group for aldehydes and ketones. The resulting O-(4-methoxybenzyl) oximes exhibit notable stability towards a range of reaction conditions. The key advantages of employing this reagent include:
-
Robust Protection: The PMB-protected oxime is stable under various synthetic transformations, safeguarding the carbonyl group from undesired reactions.
-
Mild Deprotection: The PMB group can be cleaved under gentle acidic conditions, which is crucial when dealing with acid-sensitive moieties within a complex molecule.
-
High Yields: Both the formation and cleavage of the PMB-protected oxime typically proceed in high yields, minimizing material loss during the synthetic route.
Case Study: Total Synthesis of (-)-Hennoxazole A
The total synthesis of the antiviral marine natural product (-)-Hennoxazole A provides a compelling example of the utility of this compound. In their convergent synthesis, Smith and coworkers utilized this reagent to protect a key aldehyde intermediate, facilitating subsequent synthetic manipulations en route to the natural product.
Experimental Protocols
1. Formation of O-(4-Methoxybenzyl) Oxime
This protocol describes the protection of an aldehyde functional group as its O-(4-methoxybenzyl) oxime derivative.
-
Reaction Scheme:
-
Materials:
-
Aldehyde substrate
-
This compound hydrochloride
-
Pyridine
-
Ethanol (EtOH)
-
Deionized water
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
To a solution of the aldehyde (1.0 equivalent) in a mixture of ethanol and water, add this compound hydrochloride (1.2 equivalents).
-
Add pyridine (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-(4-methoxybenzyl) oxime.
-
2. Deprotection of O-(4-Methoxybenzyl) Oxime
This protocol outlines the cleavage of the O-(4-methoxybenzyl) oxime to regenerate the parent aldehyde.
-
Reaction Scheme:
-
Materials:
-
O-(4-Methoxybenzyl) oxime substrate
-
Hydrochloric acid (HCl, 2N solution)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring apparatus
-
-
Procedure:
-
Dissolve the O-(4-methoxybenzyl) oxime (1.0 equivalent) in tetrahydrofuran.
-
Add a 2N aqueous solution of hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography if necessary.
-
Quantitative Data
The following table summarizes the yields obtained for the protection and deprotection steps in the synthesis of a key intermediate for (-)-Hennoxazole A.
| Step | Substrate | Reagents and Conditions | Product | Yield (%) |
| Protection | Aldehyde Intermediate | This compound HCl, Pyridine, EtOH/H₂O, rt, 4h | O-(4-Methoxybenzyl) Oxime | 95 |
| Deprotection | O-(4-Methoxybenzyl) Oxime | 2N HCl, THF, rt, 12h | Aldehyde Intermediate | 88 |
Visualizing the Workflow
The following diagrams illustrate the general workflow for the application of this compound in natural product synthesis and the logical relationship of the protection/deprotection strategy.
Caption: General workflow for carbonyl protection and deprotection.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Oxime Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing oxime formation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime formation, and why is it so critical?
A1: The optimal pH for oxime formation is typically between 4 and 5.[1] This acidic environment is crucial because it protonates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by hydroxylamine.[2] While the reaction can occur at a neutral pH, the rate is often significantly slower.[1][3] However, if the pH is too low, the hydroxylamine nucleophile can be protonated, rendering it unreactive.[4]
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: To accelerate a slow oxime formation reaction, consider the following strategies:
-
pH Optimization: Ensure the pH is within the optimal range of 4-5.[1]
-
Catalyst Addition: The use of a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine), can significantly increase the reaction rate, especially at neutral pH.[3][5] m-Phenylenediamine (mPDA) is a particularly effective catalyst, especially for less reactive ketones.[1][5]
-
Increase Reactant Concentration: As oxime formation is a bimolecular reaction, increasing the concentration of the carbonyl compound and hydroxylamine can enhance the reaction rate.[1]
-
Elevate the Temperature: Increasing the reaction temperature can dramatically accelerate the ligation process.[1] Some reactions have been reported to reach completion in as little as 5 minutes at 75°C.[1]
Q3: What are common side reactions in oxime formation, and how can they be minimized?
A3: A common side reaction is the Beckmann rearrangement of the oxime product, especially under strong acidic conditions and/or high temperatures.[6] This rearrangement converts an oxime into an amide or a nitrile.[6] To minimize this, it is important to carefully control the reaction pH and temperature. Using milder catalysts and reaction conditions can also help prevent this unwanted transformation. Additionally, ensuring the complete consumption of the starting carbonyl compound can prevent the formation of other impurities.
Q4: Are there any alternatives to using hydroxylamine hydrochloride?
A4: Yes, using hydroxylamine free base can be advantageous. It can eliminate the high solids loading often seen with the hydrochloride salt and may improve reaction time and yield.[7] When using hydroxylamine hydrochloride, a base must be added to neutralize the liberated hydrochloric acid.[2]
Troubleshooting Guides
This section addresses common problems encountered during oxime synthesis.
Issue 1: Low or No Product Yield
Low yields are a frequent issue in oxime synthesis and can arise from several factors.[2] A systematic approach to troubleshooting is recommended.[1]
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The formation of oximes is highly pH-dependent.[1][2] An incorrect pH can lead to an incomplete reaction.[2] Verify the pH of the reaction mixture is in the optimal range of 4-5.[1] If using hydroxylamine hydrochloride, ensure a base (e.g., sodium hydroxide, potassium hydroxide) has been added in the correct stoichiometric amount to neutralize the HCl.[2] |
| Inappropriate Temperature | Temperature significantly affects reaction kinetics.[2] For classical syntheses, refluxing the mixture is common.[2] However, for sensitive substrates, consider running the reaction at a lower temperature for a longer duration. Conversely, for slow reactions, cautiously increasing the temperature can improve the rate.[1] |
| Reactant Integrity | Degradation of the aldehyde/ketone or hydroxylamine can lead to poor yields. Ensure the purity and stability of your starting materials. |
| Inefficient Catalyst | For challenging substrates, especially ketones, the catalyst may not be potent enough.[1] Consider using a more efficient catalyst like m-phenylenediamine (mPDA).[1][5] |
| Procedural Errors during Workup | Product loss can occur during extraction and purification steps. Ensure proper phase separation and minimize transfers. The choice of extraction solvent is also critical. |
Issue 2: Difficulty in Product Purification
Oximes are generally crystalline compounds, which aids in their purification.[8][9] However, challenges can still arise.
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | Monitor the reaction by TLC, HPLC, or MS to ensure complete consumption of the limiting reagent.[1] If the reaction has stalled, consider adding more of the excess reagent or extending the reaction time. |
| Formation of Isomers | Oximes can form E and Z geometric isomers, which may have different physical properties and can complicate purification.[10] Chromatographic separation may be necessary. In some cases, photoisomerization can be used to convert between isomers.[11] |
| Oily Product Instead of Crystalline Solid | This may indicate the presence of impurities. Attempt to purify a small sample by column chromatography to isolate the pure oxime, which should then crystallize. Seeding the bulk material with these crystals may induce crystallization. |
| Product Solubility | If the product is highly soluble in the reaction solvent, precipitation upon cooling may be inefficient. Consider adding an anti-solvent to induce precipitation or removing the reaction solvent and redissolving in a minimal amount of a solvent from which it can be crystallized. |
Experimental Protocols
General Protocol for Aldoxime/Ketoxime Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolving the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol, water).[2][7]
-
Adding Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride in water.[2]
-
Base Addition (if using HCl salt): If using hydroxylamine hydrochloride, prepare a solution of a base like potassium hydroxide or sodium carbonate and add it to the hydroxylamine solution to liberate the free hydroxylamine.[2][8]
-
Combining Reactants: Add the hydroxylamine solution to the solution of the carbonyl compound with stirring.[2]
-
pH Adjustment: Adjust the pH of the reaction mixture to the desired range (typically 4-5) using a suitable acid or base.[1]
-
Reaction: The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrate.[2] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).[1]
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
If the product precipitates, it can be collected by vacuum filtration.[2]
-
If the product is soluble, the reaction mixture may be poured into an ice-water mixture to induce precipitation.[2]
-
Alternatively, the product can be extracted into an organic solvent.[8] The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[8]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[12]
Protocol for Oxime Synthesis using a Grinding Method
This solvent-free method is an environmentally friendly alternative.[8][9]
-
Mixing Reactants: In a mortar, combine the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as Bi₂O₃ (0.6 mmol).[9]
-
Grinding: Grind the mixture with a pestle at room temperature for the required time (typically short, 1.5-5 minutes).[9]
-
Monitoring: Monitor the reaction completion by TLC.[9]
-
Isolation: Add ethyl acetate to the reaction mixture and filter to remove the catalyst.[9]
-
Purification: Concentrate the filtrate and add water to precipitate the product.[9] Collect the pure oxime by filtration and dry under vacuum.[9]
Data Presentation: Optimizing Reaction Parameters
| Parameter | General Range/Condition | Effect on Reaction | References |
| pH | 4 - 7 | Optimal rate is typically at pH 4-5. Rate decreases at higher or lower pH. | [1],[3],[4] |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but may promote side reactions. | [2],[1] |
| Catalyst | Aniline, p-phenylenediamine, m-phenylenediamine | Nucleophilic catalysts significantly accelerate the reaction, especially at neutral pH. | [3],[5] |
| Solvent | Alcohols (Methanol, Ethanol), Water, Acetonitrile | Solvent polarity and hydrogen bonding capacity can influence reaction rates. | [7],[13],[14] |
| Reactant Ratio | 1:1 to 1:2 (Carbonyl:Hydroxylamine) | An excess of hydroxylamine can help drive the reaction to completion. | [8] |
Visualizations
Caption: General experimental workflow for oxime synthesis.
Caption: Troubleshooting logic for low yield in oxime formation.
Caption: Simplified mechanism of acid-catalyzed oxime formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Oxime Formation Step Optimization | PPT [slideshare.net]
- 8. asianpubs.org [asianpubs.org]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Low Yields in O-(4-Methoxybenzyl)hydroxylamine Reactions
Welcome to the technical support center for O-(4-Methoxybenzyl)hydroxylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this versatile reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, often abbreviated as PMB-ONH2, is a hydroxylamine derivative. Its primary application in organic synthesis is to serve as a protecting group for aldehydes and ketones by forming O-(4-methoxybenzyl) oximes.[1] The 4-methoxybenzyl (PMB) group offers stability under a range of reaction conditions and can be selectively cleaved when the carbonyl group needs to be regenerated.[1]
Q2: I am using the hydrochloride salt of this compound. Do I need to use a base in my reaction?
Yes, if you are starting with the hydrochloride salt (this compound HCl), it is essential to use a base to liberate the free, nucleophilic hydroxylamine. The hydrochloride salt itself is not sufficiently nucleophilic to react efficiently with carbonyl compounds. Common bases used for this purpose include pyridine, triethylamine, sodium acetate, or potassium carbonate.[2][3]
Q3: Can I generate the free base of this compound in situ?
Yes, the free base is typically generated in situ by adding a suitable base to the reaction mixture containing the hydrochloride salt. This is a common and convenient practice. For example, adding a base like potassium carbonate to a solution of the hydrochloride salt in a solvent like methanol will generate the free hydroxylamine, which can then react with the carbonyl compound.
Troubleshooting Low Yields in O-(4-Methoxybenzyl)oxime Formation
This section provides a systematic guide to identifying and resolving common causes of low yields during the formation of O-(4-methoxybenzyl) oximes.
Q4: My oxime formation reaction is giving a low yield. What are the first things I should check?
When troubleshooting low yields, it's crucial to start with the fundamentals of your experimental setup.
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Reagent Purity: Verify the purity of your this compound and the carbonyl compound. Impurities can interfere with the reaction.
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Base Stoichiometry: If using the hydrochloride salt, ensure you are using at least one equivalent of a suitable base to neutralize the HCl and liberate the free hydroxylamine. An excess of a mild base is often recommended.
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Reaction Conditions: Review your reaction temperature and time. Oxime formation can sometimes be slow, and gentle heating may be required. However, excessive heat can lead to decomposition.
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Moisture: Ensure your reaction is conducted under anhydrous conditions, as water can sometimes interfere with the reaction, particularly if sensitive reagents are involved.
Q5: I suspect side reactions are occurring. What are the most common side reactions?
Several side reactions can contribute to low yields:
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Decomposition of the Hydroxylamine: this compound can be unstable under harsh conditions. Strong acids or high temperatures can cause decomposition.
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Formation of E/Z Isomers: Oximes can form as a mixture of E and Z isomers.[4] While this doesn't necessarily lower the total yield of the oxime, it can complicate purification and characterization, potentially leading to loss of material during isolation of a specific isomer. The ratio of isomers can be influenced by reaction conditions.[5]
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Beckmann Rearrangement: Under acidic conditions, the oxime product can undergo a Beckmann rearrangement to form an amide. This is more common with ketoximes.
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Cleavage of the PMB group: The p-methoxybenzyl (PMB) group is sensitive to certain acidic and oxidative conditions.[6][7] If your reaction conditions are too harsh, you may be prematurely cleaving the protecting group.
Q6: How does steric hindrance affect the reaction yield?
Steric hindrance in either the carbonyl compound or the hydroxylamine can significantly slow down the reaction rate and lead to lower yields. Reactions with sterically hindered ketones, in particular, may require longer reaction times, higher temperatures, or the use of a more reactive hydroxylamine derivative.[8]
Optimizing Reaction Conditions for O-(4-Methoxybenzyl)oxime Formation
To improve your yield, consider systematically optimizing the following reaction parameters.
| Parameter | Recommendation | Rationale |
| Base | Use a mild, non-nucleophilic base like potassium carbonate, sodium acetate, or pyridine. | Stronger, nucleophilic bases can react with the carbonyl compound or promote side reactions. The choice of base can influence the reaction rate and the E/Z ratio of the oxime product. |
| Solvent | Ethanol, methanol, or a mixture of an alcohol with a non-polar solvent like dichloromethane are commonly used. | The solvent should be able to dissolve both the carbonyl compound and the hydroxylamine salt/free base. Protic solvents can facilitate the proton transfer steps in the mechanism. |
| Temperature | Start at room temperature and gently heat if the reaction is slow. Typical temperatures range from room temperature to the reflux temperature of the alcohol solvent. | Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition. Monitoring the reaction by TLC is crucial to find the optimal temperature. |
| Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC). | Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates. Pushing the reaction for too long after completion can lead to product degradation. |
Troubleshooting Low Yields in the Deprotection of O-(4-Methoxybenzyl)oximes
This section addresses common issues encountered when cleaving the PMB group to regenerate the carbonyl compound.
Q7: I am getting a low yield after the deprotection of my O-(4-methoxybenzyl) oxime. What could be the problem?
Low yields during deprotection can stem from several factors:
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Incomplete Deprotection: The deprotection reaction may not have gone to completion, resulting in a mixture of the starting oxime and the desired carbonyl compound, which can be difficult to separate.
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Product Degradation: The conditions used for deprotection might be too harsh for the regenerated carbonyl compound, leading to its decomposition.
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Side Reactions of the PMB Cation: Cleavage of the PMB group generates a reactive p-methoxybenzyl cation. This cation can be trapped by other nucleophiles in the molecule, leading to undesired byproducts. The use of a cation scavenger can mitigate this issue.[9]
Q8: What are the recommended methods for deprotecting O-(4-methoxybenzyl) oximes?
The PMB group is typically cleaved under oxidative or acidic conditions.
| Deprotection Method | Reagents | Considerations |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | This is a common and often high-yielding method. However, DDQ is a strong oxidant and may not be compatible with other sensitive functional groups in the molecule. |
| Acidic Cleavage | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Strong acids can effectively cleave the PMB group. However, these conditions can also promote side reactions like the Beckmann rearrangement of the oxime or degradation of acid-sensitive substrates. |
| Lewis Acid Catalysis | Silver(I) hexafluoroantimonate with a cation scavenger like 1,3,5-trimethoxybenzene.[9] | This method can be milder and more selective than strong Brønsted acids. The cation scavenger is crucial to prevent side reactions. |
Experimental Protocols
General Protocol for the Formation of an O-(4-Methoxybenzyl)oxime
This is a general procedure and may require optimization for specific substrates.
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Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
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Add Hydroxylamine: Add this compound hydrochloride (1.1 - 1.5 equivalents) to the solution.
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Add Base: Add a mild base such as potassium carbonate (1.5 - 2.0 equivalents) or pyridine (2.0 - 3.0 equivalents) portion-wise with stirring.
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Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to reflux. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it can be filtered off. Otherwise, remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude oxime by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizing Workflows and Relationships
To aid in troubleshooting, the following diagrams illustrate key decision-making processes and relationships.
Caption: Troubleshooting workflow for low yields in oxime formation.
Caption: Troubleshooting workflow for low yields in oxime deprotection.
References
- 1. This compound | 21038-22-2 | Benchchem [benchchem.com]
- 2. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 8. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cleavage of O-(4-methoxybenzyl) Oximes to Regenerate Carbonyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of O-(4-methoxybenzyl) oximes to regenerate the corresponding carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cleavage of O-(4-methoxybenzyl) oximes?
A1: The most prevalent methods for the deprotection of O-(4-methoxybenzyl) (PMB) oximes involve either oxidative cleavage or acid-catalyzed hydrolysis. Oxidative methods often employ reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), while acid-catalyzed hydrolysis typically utilizes trifluoroacetic acid (TFA).[1][2][3] The choice of method depends on the substrate's functional group tolerance and the desired reaction conditions.
Q2: Why is my oxidative cleavage with DDQ not working for my O-(4-methoxybenzyl) oxime?
A2: While DDQ is effective for cleaving PMB ethers, its success with PMB esters has been reported to be limited.[1] This suggests that the electronic properties of the group attached to the PMB moiety are crucial. If your O-(4-methoxybenzyl) oxime is resistant to DDQ cleavage, it could be due to the electronic nature of the oxime group hindering the formation of the necessary charge-transfer complex with DDQ. Consider switching to an acid-catalyzed method or a stronger oxidizing agent, but be mindful of potential side reactions with the oxime functionality.
Q3: Can I use acidic conditions to cleave the O-(4-methoxybenzyl) group without affecting other acid-sensitive functionalities in my molecule?
A3: Yes, it is often possible to selectively cleave the PMB group in the presence of other acid-labile groups by carefully controlling the reaction conditions. Using a milder acid or a shorter reaction time can enhance selectivity. For instance, 10% trifluoroacetic acid in dichloromethane is a commonly used condition for the selective cleavage of PMB esters and can be a good starting point for O-(4-methoxybenzyl) oximes.[1] It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrate.
Q4: What are some common side reactions to watch out for during the cleavage of O-(4-methoxybenzyl) oximes?
A4: With oxidative methods, over-oxidation of the regenerated carbonyl compound or reaction with other sensitive functional groups can occur. In acid-catalyzed reactions, acid-sensitive protecting groups may be cleaved, or rearrangement of the carbon skeleton might be observed in susceptible substrates. The 4-methoxybenzyl cation generated during acidic cleavage can also lead to side reactions if not effectively scavenged.[1]
Q5: Are there any milder, alternative methods for the cleavage of O-(4-methoxybenzyl) oximes?
A5: For the regeneration of carbonyls from oximes in general, several milder methods have been reported. These include using reagents like MoO2(acac)2 with hydrogen peroxide, or AlCl3 supported on nano silica.[4][5] While not specifically documented for O-(4-methoxybenzyl) oximes, these methods could be viable alternatives, especially for sensitive substrates. Small-scale trials are recommended to assess their feasibility.
Troubleshooting Guides
Problem 1: Incomplete or No Reaction
| Possible Cause | Suggested Solution |
| Insufficiently reactive reagent | For oxidative cleavage, if DDQ is ineffective, consider a stronger oxidant like ceric ammonium nitrate (CAN). For acid-catalyzed cleavage, increase the concentration of the acid (e.g., from 10% TFA to 50% or neat TFA) or switch to a stronger acid like triflic acid (TfOH). Always start with small-scale experiments to avoid decomposition. |
| Low reaction temperature | Gradually increase the reaction temperature. Some cleavages may require heating to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to avoid product degradation. |
| Steric hindrance around the oxime | Prolong the reaction time. If the reaction still stalls, consider a less sterically demanding reagent or a different cleavage method altogether. |
| Poor solubility of the substrate | Choose a solvent system in which your substrate is fully soluble at the reaction temperature. For DDQ oxidations, dichloromethane (DCM) is common. For acidic cleavage, DCM or 1,2-dichloroethane (DCE) are often used. |
Problem 2: Formation of Byproducts/Low Yield
| Possible Cause | Suggested Solution |
| Decomposition of the starting material or product | Use milder reaction conditions. For acidic cleavage, lower the acid concentration or temperature. For oxidative cleavage, use a more selective reagent or add the oxidant portion-wise. Ensure the reaction is not running for an unnecessarily long time. |
| Side reactions with the 4-methoxybenzyl cation (acidic cleavage) | Add a cation scavenger to the reaction mixture. Common scavengers include anisole, 1,3,5-trimethoxybenzene, or triethylsilane.[1] |
| Over-oxidation of the regenerated carbonyl (oxidative cleavage) | Use a milder oxidizing agent or stoichiometric amounts of the oxidant. Monitor the reaction progress carefully and quench it as soon as the starting material is consumed. |
| Cleavage of other protecting groups | If other acid-sensitive groups are present, use a milder acid or consider an oxidative cleavage method. Conversely, if other oxidation-sensitive groups are present, an acidic method would be preferable. Orthogonality of protecting groups is key. |
Data Presentation
Table 1: Comparison of General Methods for Carbonyl Regeneration from Oximes
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| DDQ | DCM, rt | Mild, selective for electron-rich benzyl groups | May not be reactive enough for some oximes |
| TFA | DCM, 0 °C to rt | Generally effective, fast reactions | Can cleave other acid-sensitive groups |
| CuCl₂·2H₂O | Acetonitrile/water, reflux | Inexpensive, high yields for general oximes | Requires heating, potential for metal contamination |
| Dess-Martin Periodinane | DCM, rt | Mild, high yields for general oximes | Reagent is expensive and can be shock-sensitive |
| 2-Iodylbenzoic acid (IBX) | Water, rt | Environmentally friendly solvent | IBX can be explosive under certain conditions |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cleavage using Trifluoroacetic Acid (TFA)
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Dissolve the O-(4-methoxybenzyl) oxime (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).
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Cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic acid (TFA, 2.0-10.0 eq) dropwise to the stirred solution.
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If necessary, add a cation scavenger such as anisole (2.0-5.0 eq).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
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Dissolve the O-(4-methoxybenzyl) oxime (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v, approximately 0.05 M).
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Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 eq) in one portion at room temperature.
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Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction mixture will typically turn dark.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Filter the mixture through a pad of celite to remove the precipitated hydroquinone byproduct.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the acid-catalyzed cleavage of O-(4-methoxybenzyl) oximes.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
purification strategies for products synthesized with O-(4-Methoxybenzyl)hydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products synthesized with O-(4-Methoxybenzyl)hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing oximes with this compound?
A1: The most common impurities include:
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Unreacted starting materials: Excess this compound and the parent aldehyde or ketone are frequent impurities.
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Byproducts from the protecting group: Degradation of the O-(4-Methoxybenzyl) group can lead to impurities such as 4-methoxybenzyl alcohol and 4-methoxybenzaldehyde.
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E/Z Isomers of the oxime: The oxime product itself can exist as a mixture of E and Z geometric isomers, which may require separation depending on the subsequent steps.[1]
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Solvent residues: Residual solvents from the reaction and workup procedures are also common.
Q2: How can I monitor the progress of my reaction and identify the product and impurities on a TLC plate?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A typical mobile phase for O-(4-methoxybenzyl) oximes is a mixture of hexane and ethyl acetate. The product oxime is generally less polar than the starting this compound but more polar than the starting aldehyde or ketone. Visualization can be achieved using a UV lamp (as the aromatic rings are UV active) and/or a potassium permanganate stain, which will visualize the oxime and hydroxylamine.
Q3: Is it always necessary to separate the E and Z isomers of the O-(4-methoxybenzyl) oxime?
A3: Not always. The necessity of separating E/Z isomers depends on the requirements of the subsequent synthetic steps. In many cases, the mixture of isomers can be used directly. However, if a specific stereoisomer is required for a subsequent reaction or for the final product's biological activity, then separation is crucial. The interconversion barrier between E and Z isomers is typically high at room temperature, making their separation by chromatography feasible.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired O-(4-methoxybenzyl) oxime after work-up.
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Possible Cause 1: Incomplete reaction.
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Solution: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, consider increasing the reaction time or temperature.
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Possible Cause 2: Hydrolysis of the oxime during acidic work-up.
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Solution: Oximes can be sensitive to acidic conditions and may hydrolyze back to the carbonyl compound and hydroxylamine.[2] If an acidic wash is necessary, perform it quickly at a low temperature and use a dilute acid. A neutral or slightly basic work-up is often preferred.
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Possible Cause 3: Product loss during extraction.
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Solution: Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to maximize product recovery. If emulsions form, adding brine can help to break them.
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Problem 2: Difficulty in removing unreacted this compound.
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Possible Cause: Similar polarity to the product.
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Solution 1: Acidic Wash: this compound is basic and can be removed with a dilute acid wash (e.g., 1M HCl). However, be cautious of potential product hydrolysis (see Problem 1).
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Solution 2: Flash Column Chromatography: A carefully optimized gradient of hexane and ethyl acetate on silica gel can effectively separate the more polar hydroxylamine from the oxime product.
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Problem 3: The purified product is a mixture of E and Z isomers.
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Possible Cause: The reaction conditions lead to the formation of both isomers.
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Solution: Flash Column Chromatography: The E and Z isomers often have slightly different polarities and can be separated by flash column chromatography. Careful selection of the solvent system and a slow gradient are key to achieving good separation. Monitoring fractions by TLC is essential to identify and collect the pure isomers. High-performance liquid chromatography (HPLC) can also be employed for more challenging separations.[3]
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Data Presentation
Table 1: Typical Purification Outcomes for O-(4-Methoxybenzyl) Oximes
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Advantages | Key Disadvantages |
| Extraction with Acid Wash | 70-85% | 90-95% | 80-95% | Fast, simple, and removes basic impurities effectively. | Risk of product hydrolysis, may not remove non-basic impurities. |
| Flash Column Chromatography | 70-85% | >98% | 70-90% | High resolution, can separate E/Z isomers and other closely related impurities. | More time-consuming, requires more solvent, and can be less scalable. |
| Crystallization | 85-95% | >99% | 60-80% | Can provide very high purity material, scalable. | Requires finding a suitable solvent system, potential for lower yield. |
Experimental Protocols
Protocol 1: General Extraction and Acid Wash Procedure
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Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
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Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate.
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Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
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1M HCl (to remove unreacted this compound). Perform this step quickly if the product is acid-sensitive.
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Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
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Brine (to remove residual water).
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography for Isomer Separation
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Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate) or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, sample-adsorbed silica to the top of the column.
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Elution: Begin elution with a low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure E and Z isomers.
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Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Crystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good crystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
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Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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Further Cooling: Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of O-(4-Methoxybenzyl) oximes.
References
Technical Support Center: Hydroxylamine Synthesis via Hydrazinolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrazinolysis of N-hydroxyphthalimide and its derivatives for the synthesis of hydroxylamines.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrazinolysis step, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Yield of Hydroxylamine
A common challenge is the incomplete cleavage of the N-hydroxyphthalimide starting material, resulting in a poor yield of the desired hydroxylamine product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent | 1. Increase Hydrazine Equivalents: Gradually increase the molar equivalents of hydrazine hydrate. A larger excess can drive the reaction to completion. Start with 2-5 equivalents and increase to 10 if necessary.[1] 2. Confirm Hydrazine Quality: Anhydrous hydrazine is more reactive but also more hazardous than hydrazine hydrate.[2] Ensure the quality and correct concentration of your hydrazine solution. |
| Low Reactivity | 1. Elevate Reaction Temperature: Carefully increase the reaction temperature. Refluxing in a higher-boiling solvent such as ethanol or isopropanol can enhance the reaction rate.[1] 2. Increase Reaction Time: Monitor the reaction using an appropriate technique (e.g., TLC, LC-MS). If the starting material is consumed slowly, extend the reaction time. |
| Steric Hindrance | 1. Prolong Reaction Time: Sterically hindered substrates may require significantly longer reaction times for the nucleophilic attack of hydrazine to occur. 2. Use a Less Bulky Reagent: While hydrazine is standard, consider alternative, less sterically demanding nucleophiles if compatible with your overall synthesis.[3] |
| Deactivating Substituents | 1. Optimize Hydrazinolysis: For substrates with electron-withdrawing groups that deactivate the phthalimide ring, consider adding a base (e.g., NaOH) after the initial reaction with hydrazine to facilitate the breakdown of the intermediate.[1][4] |
Issue 2: Difficulty in Product Isolation and Purification
The primary difficulty in isolating the hydroxylamine product is its separation from the bulky phthalhydrazide precipitate.
| Potential Cause | Troubleshooting Steps |
| Phthalhydrazide Contamination | 1. Acidification: After the reaction, cool the mixture and acidify it with an acid like HCl. This will further precipitate the phthalhydrazide, which can then be removed by filtration.[1] 2. Extraction: Perform an aqueous workup. The desired amine product can often be extracted into an organic solvent, leaving the phthalhydrazide in the aqueous layer or as an insoluble solid at the interface.[1] 3. Solvent Washing: Thoroughly wash the filtered phthalhydrazide precipitate with a suitable solvent to recover any trapped product.[5] |
| Product Loss During Workup | 1. Careful pH Control: During the workup, be mindful of the pH. The hydroxylamine product is basic and may require careful pH adjustment to ensure it is in a form that can be efficiently extracted. 2. Avoid Excess Water: If your hydroxylamine has some water solubility, minimize the use of aqueous solutions during extraction to prevent product loss. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrazinolysis step in hydroxylamine synthesis?
Hydrazinolysis is a chemical reaction that uses hydrazine (or its hydrate) to cleave the N-O bond in N-hydroxyphthalimide or its derivatives. This releases the desired hydroxylamine product. This method is a variation of the Ing-Manske procedure, which is commonly used in the Gabriel synthesis of primary amines.[3][6][7]
Q2: I'm observing a significant amount of unreacted starting material. What should I do?
This is a common issue. You can try the following:
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Increase the equivalents of hydrazine hydrate: A larger excess of the nucleophile can help drive the reaction to completion.[1]
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Increase the reaction temperature: Refluxing in a higher boiling solvent like ethanol or isopropanol can increase the reaction rate.[1]
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Extend the reaction time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
Q3: How can I effectively remove the phthalhydrazide byproduct?
The phthalhydrazide byproduct is often a bulky, sparingly soluble precipitate.[3]
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Filtration: It can typically be removed by filtration from the reaction mixture.
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Acidification: Acidifying the mixture with an acid like HCl can further precipitate the phthalhydrazide, aiding its removal.[1]
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Extraction: A standard aqueous workup with an organic solvent can be used to extract the desired hydroxylamine, leaving the phthalhydrazide in the aqueous layer or as an insoluble solid at the interface.[1]
Q4: Are there alternatives to the standard hydrazine (Ing-Manske) method?
Yes, due to the often harsh conditions and the issues with phthalhydrazide removal, other methods have been developed. These include:
-
Strong acid or base hydrolysis: These methods can be effective but may not be suitable for substrates with sensitive functional groups.[6]
-
Reductive cleavage: Milder, near-neutral methods using reagents like sodium borohydride (NaBH₄) can be effective, although they may require longer reaction times.[6]
Data Presentation
The following table summarizes the effect of adding a base after the initial hydrazinolysis reaction, as a strategy to improve the reaction time.
Table 1: Effect of NaOH Addition on Reaction Time in the Cleavage of N-Substituted Phthalimides
| Substrate | Reagent | NaOH Equivalents | Time for 80% Yield of Primary Amine (hours) |
| N-phenylphthalimide | Hydrazine | 0 | 5.3 |
| 1 | 1.6 | ||
| 5 | 1.2 | ||
| N-(4-ethylphenyl)phthalimide | Hydroxylamine | 0 | 7.5 |
| 10 | 4.0 | ||
| 20 | 2.0 | ||
| N-(2-ethylphenyl)phthalimide | Methylamine | 0 | 1.7 |
| 1 | 1.0 | ||
| 25 | 0.7 |
Data adapted from a study on the improvement of the Ing-Manske procedure, which is analogous to the hydrazinolysis of N-hydroxyphthalimide.[4]
Experimental Protocols
Protocol 1: Modified Ing-Manske Procedure for N-Hydroxyphthalimide Cleavage
This protocol is an adaptation of the Ing-Manske procedure, incorporating a basic wash to improve the breakdown of the intermediate and facilitate product isolation.
Materials:
-
N-hydroxyphthalimide derivative
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
Procedure:
-
Dissolve the N-hydroxyphthalimide derivative in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (typically 2-10 equivalents) to the solution.
-
Reflux the mixture and monitor the disappearance of the starting material by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add a solution of NaOH (e.g., 1-5 equivalents) and continue to stir at room temperature or with gentle heating. Monitor the formation of the free hydroxylamine.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with HCl to precipitate the phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide solid. Wash the solid with a small amount of cold ethanol.
-
Make the filtrate basic with a suitable base (e.g., NaOH) to deprotonate the hydroxylamine salt.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxylamine product.
-
Purify the crude product as necessary (e.g., by chromatography or distillation).
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common issues during the hydrazinolysis step.
Caption: Troubleshooting workflow for low hydroxylamine yield.
Caption: Troubleshooting workflow for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. "Suggested improved method for the ing-manske and related reactions for" by Azhar Ariffin, C.S. Yun et al. [knova.um.edu.my]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Improving the Efficiency of Bioconjugation with Hydroxylamines
Welcome to the technical support center for hydroxylamine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to answer frequently asked questions related to achieving efficient and specific bioconjugation reactions involving hydroxylamines, leading to the formation of stable oxime linkages.
Troubleshooting Guide
This section provides solutions to common problems encountered during hydroxylamine bioconjugation experiments, focusing on improving reaction efficiency and yield.
Problem 1: Slow or Incomplete Reaction
Q: My oxime ligation reaction is showing low or no product formation. What are the likely causes and how can I troubleshoot this?
A: Low yield in oxime ligation can stem from several factors. A systematic approach to troubleshooting is recommended, starting with the most common culprits: pH, catalyst, reactant integrity, and steric hindrance.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The rate of oxime formation is highly pH-dependent. For uncatalyzed reactions, the optimal pH is typically between 4.0 and 5.0.[1] However, many biomolecules are sensitive to acidic conditions. For reactions at physiological pH (~7.4), the use of a catalyst is crucial.[1][2] |
| Inefficient or No Catalyst | Uncatalyzed reactions at neutral pH are often very slow. Aniline has been a common catalyst, but more efficient options are available.[3][4] Consider using catalysts like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA), which have been shown to be significantly more effective than aniline, especially at neutral pH.[3][5][6] |
| Reactant Instability | Aldehydes can oxidize to carboxylic acids, and hydroxylamine reagents can be unstable.[3] Ensure you are using fresh, high-purity reagents. For sensitive biomolecules, consider strategies like using a protected aminooxy group that is deprotected just before the ligation step.[3] Hydroxylamine hydrochloride is more stable to oxidation than the free base form, but solutions should always be prepared immediately before use. |
| Low Reactant Concentration | Oxime ligation is a bimolecular reaction, so the rate is dependent on the concentration of both the carbonyl-containing molecule and the hydroxylamine. Increasing the concentration of the reactants can improve the reaction rate.[3][7] |
| Steric Hindrance | Bulky substituents on the aldehyde/ketone or the aminooxy group can impede the reaction.[3] If possible, redesign the reactants to reduce steric hindrance. Alternatively, increasing the reaction temperature or prolonging the reaction time might be necessary.[3][7] |
| Low Reactivity of Ketones | Ketones are generally less electrophilic and more sterically hindered than aldehydes, leading to slower reaction rates and lower yields.[3][7] When working with ketones, using a more potent catalyst like mPDA is highly recommended.[5][7][8][9] |
Problem 2: Side Reactions and Product Instability
Q: I'm observing unexpected byproducts or my bioconjugate seems to be degrading. What could be the cause?
A: While oxime ligation is highly chemoselective, side reactions and product instability can occur under certain conditions.
| Potential Cause | Recommended Solution |
| Reaction with Non-target Molecules | Aldehydes and ketones can be present in biological systems, potentially reacting with your hydroxylamine-functionalized molecule. While oxime ligation is considered effectively bioorthogonal, ensuring the purification of your target molecules before ligation can minimize side reactions with non-target molecules.[2][3] |
| Instability of the Oxime Linkage | The stability of the oxime bond is influenced by pH and the electronic and steric properties of the conjugated molecules.[3][10] Oxime bonds are generally stable at physiological pH but can be susceptible to hydrolysis under acidic conditions.[10] Oximes derived from ketones are typically more stable than those from aldehydes.[2][10] |
| Hydrolysis of Reactants or Products | The hydrolysis of the oxime bond is the reverse of its formation and is catalyzed by acid. To enhance stability, especially for in vivo applications, ensure the final bioconjugate is stored in a neutral buffer (pH 7.0-7.4).[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
The optimal pH for uncatalyzed oxime ligation is typically around 4.5.[1][2] This pH provides a balance between the acid-catalyzed dehydration of the hemiaminal intermediate and avoiding the protonation of the nucleophilic aminooxy group, which would render it unreactive.[2] However, for many biological applications that require physiological pH (around 7.4), the reaction is significantly slower, and the use of a catalyst is highly recommended.[2][6]
Q2: How can I accelerate the reaction at neutral pH?
To accelerate oxime ligation at neutral pH, you can:
-
Use a highly efficient catalyst: p-Phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are significantly more effective than the traditional catalyst, aniline, at neutral pH.[3][5][6]
-
Increase reactant concentrations: Higher concentrations of the aldehyde/ketone and the aminooxy compound will increase the reaction rate.[3]
-
Use organic co-solvents: Solvents like DMF or acetonitrile can increase the solubility of reactants, allowing for higher concentrations and faster kinetics.[3][11]
Q3: Which is more reactive, an aldehyde or a ketone?
Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance.[3] Reactions involving ketones are often slower and may require more forcing conditions or more efficient catalysts.[5][7]
Q4: Are oxime ligations reversible?
The formation of an oxime bond is reversible through hydrolysis, but the equilibrium strongly favors the oxime product.[2] Oxime bonds are generally more stable than the corresponding hydrazone or imine bonds at physiological pH.[12][13]
Q5: How stable is the oxime linkage compared to other linkages?
The oxime linkage is significantly more stable than the hydrazone linkage, especially under physiological and acidic conditions.[12] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which makes the C=N bond less susceptible to hydrolytic cleavage.[12]
Quantitative Data
Comparison of Catalyst Efficiency
The choice of catalyst can dramatically impact the rate of oxime ligation, particularly at neutral pH.
| Catalyst | Relative Efficiency | Key Advantages |
| Aniline | Baseline | Well-established, effective at acidic pH.[3][4] |
| p-Phenylenediamine (pPDA) | Up to 19-fold faster than aniline at pH 7.[6] | Highly effective at neutral pH, even at low mM concentrations.[6] |
| m-Phenylenediamine (mPDA) | About 2-fold faster than aniline at equal concentrations; up to 15-fold more efficient due to higher solubility.[5][8][9] | Greater aqueous solubility allows for use at higher concentrations, leading to significant rate enhancement.[5][8][9] |
Hydrolytic Stability of C=N Linkages
The stability of the resulting linkage is critical for the performance of the bioconjugate.
| Linkage Type | Relative Hydrolysis Rate at pH 7.0 (vs. Oxime) | Half-life at pH 7.0 |
| Oxime | 1 | ~50 days[12] |
| Methylhydrazone | ~600 | ~2 hours[12][14] |
| Acetylhydrazone | ~300 | Not specified |
| Semicarbazone | ~160 | Not specified |
Data compiled from studies comparing isostructural oxime and hydrazone compounds.[12][14]
Experimental Protocols
General Protocol for Aniline-Catalyzed Oxime Ligation at Physiological pH
This protocol describes a general method for forming an oxime linkage at physiological pH using an aniline catalyst.
-
Reagent Preparation:
-
Dissolve the carbonyl-containing molecule and the aminooxy-functionalized molecule in the chosen reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to create stock solutions of known concentrations.
-
Prepare a stock solution of aniline in the same reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the stock solutions of the carbonyl and aminooxy compounds to the desired final concentrations (e.g., 100 µM each).
-
Add the aniline stock solution to the reaction mixture to the desired final concentration (e.g., 10-100 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored over time.
-
-
Monitoring and Analysis:
-
The reaction can be monitored by analytical techniques such as HPLC, mass spectrometry, or UV-Vis spectrophotometry to determine the extent of conjugate formation.[15]
-
Protocol for mPDA-Catalyzed Protein Labeling
This protocol outlines a highly efficient method for labeling an aldehyde-functionalized protein using the catalyst m-phenylenediamine (mPDA).
-
Reagent Preparation:
-
Prepare a solution of the aldehyde-functionalized protein (e.g., 10 µM) in phosphate buffer (pH 7.3).
-
Prepare a stock solution of the aminooxy-functionalized label (e.g., 50 µM) in the same buffer.
-
Prepare a stock solution of mPDA in the same buffer.
-
-
Reaction Setup:
-
Combine the protein solution and the aminooxy-label solution.
-
Initiate the reaction by adding the mPDA solution to the desired final concentration (e.g., 50-750 mM).[5]
-
-
Incubation:
-
Incubate at room temperature. With high concentrations of mPDA, the reaction can be complete in a matter of minutes.[5]
-
-
Purification:
-
Remove excess reagents and catalyst using standard protein purification techniques such as size-exclusion chromatography or dialysis.
-
Visualizations
Caption: A typical workflow for a catalyzed hydroxylamine bioconjugation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
side reactions of O-(4-Methoxybenzyl)hydroxylamine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(4-Methoxybenzyl)hydroxylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, often abbreviated as PMB-ONH₂, is a hydroxylamine derivative. Its primary application in organic synthesis is to react with aldehydes and ketones to form O-(4-methoxybenzyl)oximes. This reaction serves as an effective method for the protection of carbonyl groups, as the resulting oxime is stable under various reaction conditions but can be cleaved to regenerate the carbonyl when needed.[1]
Q2: What are the common forms of this reagent and which one should I use?
This compound is commonly available as a free base and as a hydrochloride salt (this compound HCl). The hydrochloride salt generally offers enhanced stability and easier handling compared to the more reactive free base. For most oximation reactions, the hydrochloride salt is used in conjunction with a mild base to generate the free hydroxylamine in situ.
Q3: What are the main side reactions to be aware of when using this compound?
The primary side reactions include:
-
Decomposition of the reagent: Like many hydroxylamines, this compound can be unstable, especially under non-ideal pH conditions or at elevated temperatures.
-
Cleavage of the p-Methoxybenzyl (PMB) group: The PMB group is susceptible to cleavage under acidic conditions, which can lead to the formation of 4-methoxybenzyl alcohol and other byproducts.
-
Beckmann rearrangement of the resulting oxime: Under certain conditions, particularly with strong acids and high temperatures, the O-(4-methoxybenzyl)oxime product can undergo a Beckmann rearrangement to form an amide or lactam.[2]
Q4: How should I store this compound and its hydrochloride salt?
Both the free base and the hydrochloride salt should be stored in a cool, dry place, protected from light.[3] The hydrochloride salt is generally more stable for long-term storage. It is recommended to store it under an inert atmosphere at 2-8°C.[4]
Troubleshooting Guides
Issue 1: Low Yield of O-(4-methoxybenzyl)oxime
If you are experiencing a low yield of your desired oxime product, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Oxime Yield
Caption: Troubleshooting workflow for low oxime yield.
Quantitative Data Summary: Impact of Reaction Conditions on Oxime Yield
| Parameter | Condition | Expected Outcome on Yield | Potential Side Reactions to Consider |
| pH | Strongly Acidic (< 4) | Decreased | PMB group cleavage, reagent decomposition |
| Weakly Acidic (4.5-6) | Optimal | Minimized side reactions | |
| Neutral to Weakly Basic (7-8) | Good | Slower reaction rate | |
| Strongly Basic (> 9) | Decreased | Reagent decomposition | |
| Temperature | Low (0-25 °C) | Slower reaction, higher selectivity | Incomplete reaction |
| Moderate (25-60 °C) | Faster reaction | Increased risk of side reactions | |
| High (> 60 °C) | Significantly faster reaction | Decomposition, Beckmann rearrangement | |
| Base | Pyridine | Good | - |
| Sodium Acetate | Good | - | |
| Sodium Carbonate | Good | Potential for higher basicity | |
| Triethylamine | Can be used, but may be too basic | Potential for side reactions |
Issue 2: Presence of 4-Methoxybenzyl Alcohol as a Byproduct
The detection of 4-methoxybenzyl alcohol in your reaction mixture is a clear indication of the cleavage of the PMB group from the hydroxylamine reagent or the oxime product.
Logical Relationship for PMB Cleavage
References
Technical Support Center: O-(4--Methoxybenzyl)hydroxylamine in Synthetic Chemistry
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of high-purity O-(4-Methoxybenzyl)hydroxylamine and troubleshooting common issues encountered during its application in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, often abbreviated as PMB-ONH2, is a hydroxylamine derivative. Its principal use in organic synthesis is as a protecting group for aldehydes and ketones.[1] It reacts with carbonyl groups to form O-(4-methoxybenzyl)oxime ethers, which are stable under various reaction conditions. The 4-methoxybenzyl (PMB) group can be readily cleaved under specific oxidative or acidic conditions to regenerate the carbonyl functionality.
Q2: Why is the purity of this compound critical for reaction outcomes?
The purity of this compound is paramount for achieving high yields, clean reaction profiles, and reproducible results.[1] Impurities can lead to a variety of undesirable outcomes, including reduced reaction yields, formation of side products, and complete reaction failure. For sensitive applications, such as in the synthesis of pharmaceutical intermediates, the use of high-purity reagent is essential to avoid the introduction of potentially harmful byproducts.
Q3: What are the common impurities in this compound and how do they arise?
Common impurities can originate from the starting materials, side reactions during synthesis, or degradation upon storage. These may include:
-
4-Methoxybenzyl chloride: A starting material in one of the common synthetic routes. Its presence indicates an incomplete reaction.
-
4-Methoxybenzaldehyde: Can be formed by the oxidation of 4-methoxybenzyl alcohol or the hydrolysis of 4-methoxybenzyl chloride.
-
Bis(4-methoxybenzyl) ether: A potential byproduct from the reaction of 4-methoxybenzyl alcohol with 4-methoxybenzyl chloride under basic conditions.
-
Unreacted hydroxylamine: If not completely removed during purification.
Q4: How does this compound play a role in drug development?
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. Notably, they are utilized in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2][3][4][5][6] IDO1 is a key target in cancer immunotherapy as it is involved in tumor-mediated immune suppression.[2][3][4][5][6] The O-(4-methoxybenzyl) group can serve as a protecting group during the synthesis of these complex inhibitor molecules.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in the formation of oxime ethers.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Yield | 1. Low Purity of this compound: Impurities can interfere with the reaction. | 1. Verify Reagent Purity: Use a fresh, high-purity batch of this compound. Purity can be assessed by NMR or HPLC. Consider recrystallizing the reagent if purity is questionable. |
| 2. Inappropriate Reaction pH: The formation of oximes is often pH-sensitive. | 2. Optimize pH: For the hydrochloride salt, ensure a suitable base (e.g., pyridine, sodium acetate) is used to neutralize the HCl. The optimal pH is typically mildly acidic to neutral (pH 4-6). | |
| 3. Presence of Water: Water can hydrolyze the formed oxime ether, especially under acidic conditions. | 3. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. | |
| 4. Steric Hindrance: The carbonyl compound may be sterically hindered, slowing down the reaction. | 4. Adjust Reaction Conditions: Increase the reaction temperature and/or prolong the reaction time. Consider using a catalyst such as p-toluenesulfonic acid. | |
| Formation of Multiple Products | 1. Presence of Impurities: Impurities in the this compound or the carbonyl compound can lead to side reactions. | 1. Purify Starting Materials: Ensure the purity of both the hydroxylamine derivative and the carbonyl substrate. |
| 2. E/Z Isomerization of the Oxime Ether: Oxime ethers can exist as E and Z isomers, which may be difficult to separate. | 2. Characterize Product Mixture: Use NMR spectroscopy to identify the ratio of isomers. Often, one isomer is thermodynamically favored and can be obtained by equilibration. | |
| 3. Side Reactions of the Carbonyl Compound: The substrate may undergo side reactions under the reaction conditions (e.g., aldol condensation). | 3. Modify Reaction Conditions: Use milder reaction conditions (lower temperature, less acidic or basic). | |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The resulting oxime ether may not be a crystalline solid. | 1. Use Chromatographic Purification: Purify the product using column chromatography on silica gel. |
| 2. Co-elution of Impurities: Impurities from the starting material may have similar polarity to the product. | 2. Optimize Chromatography: Use a different solvent system for column chromatography to improve separation. | |
| 3. Emulsion Formation during Workup: This can make phase separation difficult. | 3. Break Emulsion: Add brine or a small amount of a different organic solvent to break the emulsion. |
Impact of Purity on Reaction Yield: A Comparative Overview
While specific quantitative data is highly dependent on the exact reaction conditions and substrates, the following table provides an illustrative representation of the expected impact of this compound purity on the yield of a typical oxime ether formation reaction.
| Purity of this compound | Expected Yield of Oxime Ether | Common Observations and Potential Side Products |
| >99% | 85 - 95% | Clean reaction profile with minimal side products. Easy purification. |
| 95 - 99% | 70 - 85% | Minor side products may be observed. Purification by chromatography is often necessary. |
| 90 - 95% | 50 - 70% | Significant formation of side products, including those derived from impurities in the starting material. Complex purification. |
| <90% | <50% | Low conversion of starting material and a complex mixture of products. Reaction may not go to completion. |
Experimental Protocols
Protocol 1: General Procedure for the Formation of an O-(4-Methoxybenzyl)oxime Ether
This protocol describes a general method for the protection of a ketone as its O-(4-methoxybenzyl)oxime ether.
Materials:
-
Ketone (1.0 eq)
-
High-purity this compound hydrochloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Ethanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ketone in anhydrous ethanol, add this compound hydrochloride and pyridine.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Purification of this compound by Recrystallization
If the purity of the available this compound is questionable, it can be purified by recrystallization.
Materials:
-
Crude this compound hydrochloride
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flask
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
If crystallization does not occur, slowly add diethyl ether (an anti-solvent) until the solution becomes turbid. Reheat gently until the solution is clear and then allow to cool again.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow for Oxime Ether Synthesis
Caption: Workflow for the synthesis and purification of an O-(4-methoxybenzyl)oxime ether.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in oxime ether synthesis.
Indoleamine 2,3-dioxygenase (IDO1) Signaling Pathway
Caption: The role of the IDO1 pathway in tumor immune evasion and the point of intervention for IDO1 inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Accelerating Oxime Ligation Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for oxime ligation experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your oxime ligation experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Suboptimal pH: The reaction rate is highly dependent on pH. The optimal pH for oxime ligation is typically around 4.5.[1][2][3] At neutral pH (around 7.4), the reaction is significantly slower.[1][2] | - If your biomolecule is stable at acidic pH, perform the reaction in a buffer with a pH of 4.5. - For reactions at neutral pH, the use of a nucleophilic catalyst is highly recommended.[2] |
| Inefficient or No Catalyst: Uncatalyzed reactions at neutral pH are often very slow.[1] Aniline is a common catalyst, but more efficient options are available.[1] | - Use a more efficient catalyst such as m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA), which are significantly more effective than aniline at neutral pH.[1] | |
| Low Reactant Concentration: Oxime ligation is a bimolecular reaction, and its rate is dependent on the concentration of the reactants.[2] | - Increase the concentration of both the carbonyl-containing molecule and the aminooxy-functionalized molecule.[1][2] | |
| Steric Hindrance: Bulky groups on the aldehyde/ketone or the aminooxy moiety can slow down the reaction. Ketones are generally less reactive than aldehydes.[1][4] | - If possible, redesign your reactants to minimize steric hindrance. - Increase the reaction temperature and/or prolong the reaction time.[1] | |
| Reactant Instability: Aldehydes can oxidize to carboxylic acids, and aminooxy reagents can be unstable.[1][2] | - Use fresh, high-purity reagents.[1] - For sensitive biomolecules, consider using a protected aminooxy group that can be deprotected just before the ligation step.[1] | |
| Low Yield | Equilibrium Not Favoring Product: While the equilibrium for oxime formation is generally favorable, at very low reactant concentrations, the reverse reaction (hydrolysis) can become significant. | - Increase the concentration of one or both reactants. - Ensure the chosen catalyst is effective at the reaction pH to drive the reaction forward. |
| Side Reactions: The use of certain reagents, like levulinic acid as a ketone source, can lead to the formation of cyclized side-products.[2] Hydrazinopyridine moieties can be prone to oxidation.[1] | - If using levulinic acid, consider alternative ketone moieties.[2] - Ensure reaction conditions are not overly oxidative if using sensitive reagents. | |
| Catalyst-Related Issues | Poor Catalyst Solubility: Some catalysts, like aniline, have limited solubility in aqueous buffers, which can limit their effective concentration.[4] | - Use a more soluble catalyst like m-phenylenediamine (mPDA), which can be used at higher concentrations for significant rate enhancement.[2][4][5] |
| Catalyst-Induced Side Reactions: At high temperatures and with certain catalysts like pPDA (which has two amine groups), dimerization of peptide conjugates has been observed.[6][7] | - If dimerization is observed, switch to a catalyst with a single amine group, such as aniline.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
A1: The optimal pH for oxime ligation is typically around 4.5.[1][2][3] This is a compromise between the acid-catalyzed dehydration of the hemiaminal intermediate and preventing the protonation of the aminooxy nucleophile, which would make it unreactive.[1][3] While the reaction can be performed at neutral pH, it is considerably slower without a catalyst.[2]
Q2: How can I accelerate the reaction at neutral pH?
A2: To speed up oxime ligation at neutral pH, you can:
-
Use a highly efficient catalyst: p-Phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are significantly more effective than the traditional catalyst, aniline, at neutral pH.[1]
-
Increase reactant concentrations: Higher concentrations of the aldehyde/ketone and the aminooxy compound will increase the reaction rate.[1][2]
-
Use organic co-solvents: Solvents like DMF or acetonitrile can improve the solubility of reactants, allowing for higher concentrations and faster kinetics.[1]
-
Increase the temperature: For time-sensitive applications, increasing the reaction temperature can dramatically accelerate the ligation.[2]
Q3: Which is more reactive, an aldehyde or a ketone?
A3: Aldehydes are generally more reactive than ketones in oxime ligation, mainly due to less steric hindrance.[1][4] Reactions involving ketones are often slower and may require more forcing conditions or more efficient catalysts.[1][4]
Q4: Are oxime ligations reversible?
A4: The formation of an oxime bond is reversible through hydrolysis, but the equilibrium strongly favors the oxime product.[1] Oxime bonds are generally more stable than the corresponding hydrazone or imine bonds at physiological pH.[1]
Q5: What are some common catalysts and how do they compare?
A5: Aniline has traditionally been used as a catalyst for oxime ligation. However, newer catalysts have demonstrated superior performance, especially at neutral pH.[1]
Catalyst Comparison Data
| Catalyst | Key Advantages | Notes |
| Aniline | Well-established and effective at acidic pH.[1] | Baseline catalyst for comparison.[1] |
| p-Phenylenediamine (pPDA) | Up to 19-fold faster than aniline at pH 7.[1][8] Highly effective at neutral pH, even at low mM concentrations.[8] | Can sometimes cause dimerization of peptide conjugates at high temperatures.[6][7] |
| m-Phenylenediamine (mPDA) | About 2-fold faster than aniline at equal concentrations; up to 15-fold more efficient due to higher solubility.[1][4][5] | Greater aqueous solubility allows for use at higher concentrations, leading to significant rate enhancement.[1][4][5] |
Second-Order Rate Constants for Oxime Ligation
| Aldehyde/Ketone | Catalyst (Concentration) | pH | k_obs (M⁻¹s⁻¹) |
| Benzaldehyde | Aniline (100 mM) | 7 | 8.2 ± 1.0 |
| Citral | Aniline (50 mM) | 7.3 | 48.6 |
| 2-Pentanone | Aniline (100 mM) | 7.3 | 0.082 |
| Aldehyde-functionalized protein | Aniline (100 mM) | 7.0 | 10.3 |
| Aldehyde-functionalized protein | mPDA (100 mM) | 7.0 | 27.0 |
Data compiled from multiple sources.[4][9][10] Conditions may vary between experiments.
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation
This protocol provides a general guideline for performing an aniline-catalyzed oxime ligation. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Carbonyl-containing molecule (aldehyde or ketone)
-
Aminooxy-functionalized molecule
-
Aniline (stock solution in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0 or 0.1 M Acetate Buffer, pH 4.5)[2]
-
Analytical tools for monitoring the reaction (TLC, HPLC, or MS)[2]
Procedure:
-
Prepare Stock Solutions: Dissolve the carbonyl-containing and aminooxy-functionalized molecules in the chosen reaction buffer to create stock solutions of known concentrations. Prepare a stock solution of aniline in the same buffer.[2]
-
Set up the Reaction: In a reaction vessel, combine the stock solutions of the carbonyl and aminooxy compounds to the desired final concentrations (e.g., 100 µM each).[2]
-
Initiate the Reaction: Add the aniline stock solution to the reaction mixture to the desired final concentration (e.g., 100 mM).[2]
-
Incubate the Reaction: Allow the reaction to proceed at room temperature. For slower reactions, incubation can be performed at 37°C or higher to increase the rate.[2]
-
Monitor the Reaction: At regular intervals, take aliquots of the reaction mixture and analyze them by TLC, HPLC, or MS to monitor the formation of the oxime product and the consumption of the starting materials.[2]
-
Work-up and Purification: Once the reaction is complete, the product can be purified using standard techniques such as HPLC.
Protocol 2: Monitoring Oxime Ligation by RP-HPLC
This protocol describes a general method for monitoring the progress of an oxime ligation reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde or ketone-containing molecule in an appropriate buffer (e.g., 0.1 M phosphate buffer at the desired pH).[1]
-
Prepare a stock solution of the aminooxy-containing molecule in the same buffer.[1]
-
Prepare a stock solution of the catalyst (e.g., aniline, pPDA, or mPDA) in the same buffer.[1]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the buffer, the aldehyde/ketone stock solution, and the catalyst stock solution to the desired final concentrations.[1]
-
Initiate the reaction by adding the aminooxy-containing stock solution. Mix the solution thoroughly.[1]
3. Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quench the reaction if necessary (e.g., by adding a scavenger like acetone for excess aminooxy reagent or by acidification).[1]
-
Analyze the quenched aliquot by RP-HPLC.[1]
4. HPLC Analysis:
-
Use a C18 column with a suitable gradient of water/acetonitrile containing 0.1% TFA.[1]
-
Monitor the elution of reactants and the product by UV absorbance at an appropriate wavelength (e.g., 220 nm for peptides).[1]
-
Integrate the peak areas corresponding to one of the starting materials and the product at each time point.[1]
5. Data Analysis:
-
Plot the concentration of the product or the remaining starting material as a function of time.[1]
-
Fit the data to an appropriate rate equation (e.g., a second-order rate law) to determine the observed rate constant (k_obs).[1]
Visualizations
Caption: Aniline-catalyzed oxime formation mechanism.
Caption: Troubleshooting workflow for slow oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oxime Bond Formation in Aqueous Media
Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing oxime bond formation in aqueous media.
Troubleshooting Guide
Low yield is a common challenge in oxime ligation. The following guide addresses potential causes related to reaction pH and provides systematic troubleshooting steps to enhance the efficiency of your experiments.
Problem: Low or No Product Yield
Potential Cause 1: Suboptimal pH
The rate of oxime formation is highly dependent on the pH of the reaction medium. For uncatalyzed reactions, the optimal pH is typically in the slightly acidic range of 4.0 to 5.0.[1][2] This is because the reaction mechanism involves an acid-catalyzed dehydration step. However, at a very low pH, the aminooxy nucleophile can become protonated, rendering it unreactive.[1][3] For reactions involving biomolecules that are sensitive to acidic conditions, a pH near neutral (7.0) can be used, but this often requires a catalyst.[1][4]
Recommended Solution:
-
Verify the pH of your reaction mixture.
-
For uncatalyzed reactions, adjust the pH to the optimal range of 4.0-5.0.[1]
-
For catalyzed reactions at neutral pH, ensure you are using an effective catalyst.[1]
Potential Cause 2: Inefficient Catalysis at Neutral pH
While oxime ligation can be performed at neutral pH, the reaction is often significantly slower compared to acidic conditions.[1][5] To achieve efficient ligation at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1][4]
Recommended Solution:
-
If performing the ligation at neutral pH, ensure an effective catalyst is present. Aniline and its derivatives are commonly used to accelerate the reaction.[1][5]
-
Studies have shown that substituted anilines, such as p-phenylenediamine, can be more effective catalysts than aniline at neutral pH, providing a significantly faster reaction rate.[1][4][6]
Potential Cause 3: Slow Reaction Kinetics
Oxime ligation can be a slow process, particularly at neutral pH and with low reactant concentrations.[5]
Recommended Solution:
-
Increase the concentration of the reactants or the catalyst.[7]
-
For molecules that are not sensitive to heat, increasing the reaction temperature can also accelerate the ligation.[7][8]
Potential Cause 4: Reactant Degradation
The stability of the starting materials, particularly the aminooxy group, is crucial for a successful reaction. Aldehydes can also oxidize over time.[8]
Recommended Solution:
-
Use fresh, high-purity reagents to minimize side reactions and improve the yield of the desired oxime product.[1][8]
Troubleshooting Workflow
Here is a logical workflow to troubleshoot low yield in oxime ligation experiments.
Caption: A troubleshooting workflow for low oxime ligation yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
For uncatalyzed oxime ligation, the reaction is fastest in a slightly acidic buffer, typically around pH 4.5.[1][3][8] This is due to a delicate balance: at this pH, the carbonyl group is sufficiently protonated to be more electrophilic, while the aminooxy group remains a potent nucleophile.[3][8] At very low pH, the aminooxy group becomes protonated and non-nucleophilic, halting the reaction.[3][8]
Q2: Can I perform oxime ligation at neutral pH (pH 7)?
Yes, oxime ligation can be performed at neutral pH, which is often necessary for biological applications involving sensitive molecules like proteins.[1][4][5] However, the reaction is significantly slower at neutral pH compared to acidic conditions.[1][5] To achieve efficient ligation at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1][4]
Q3: How do catalysts improve oxime ligation efficiency at neutral pH?
Catalysts like aniline and its derivatives accelerate oxime ligation at neutral pH by forming a more reactive intermediate.[1][9] The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is more susceptible to attack by the aminooxy-containing molecule.[1][9] This catalytic cycle increases the overall rate of oxime formation.
Caption: Catalytic mechanism of aniline in oxime bond formation.
Q4: Which catalyst is most effective for oxime ligation?
While aniline is a commonly used catalyst, studies have shown that substituted anilines can be more effective. p-Phenylenediamine has been reported to be a superior catalyst for oxime ligations at neutral pH, providing a significantly faster reaction rate than aniline.[1][4][6] m-Phenylenediamine is also a highly effective catalyst, in part due to its greater aqueous solubility, which allows for its use at higher concentrations.[10][11]
Q5: How does pH affect the stability of the resulting oxime bond?
Oxime bonds are generally stable at physiological pH.[1][9] However, they can be susceptible to hydrolysis under acidic conditions.[1] The stability of the oxime bond is an important consideration for applications such as drug delivery, where controlled release might be desired.[1][5]
Quantitative Data
The efficiency of oxime ligation is highly dependent on pH and the presence of a catalyst. The tables below summarize quantitative data from various studies.
Table 1: Effect of pH on the Rate of Uncatalyzed Oxime Ligation
| pH | Relative Reaction Rate |
| 4.0 | High |
| 4.5 | Optimal |
| 5.0 | High |
| 6.0 | Moderate |
| 7.0 | Low |
Note: This table represents a general trend. Actual rates will vary depending on the specific reactants and conditions.
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Concentration | Fold Rate Increase (vs. Uncatalyzed) | Fold Rate Increase (vs. Aniline) |
| Aniline | 100 mM | ~40 | 1 |
| p-Phenylenediamine | 2 mM | ~120 | ~19-20 |
| m-Phenylenediamine | - | ~2 (at equal conc.) to 15 | - |
Data compiled from studies by Dawson and co-workers and others.[4][5][6][10][11]
Experimental Protocols
This section provides a general protocol for optimizing the pH of an oxime ligation reaction. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific substrates.
Protocol: pH Screening for Optimal Oxime Ligation
1. Reagent Preparation:
-
Buffer Solutions: Prepare a series of buffers with different pH values (e.g., 100 mM sodium acetate for pH 4.0, 4.5, 5.0, 5.5 and 100 mM sodium phosphate for pH 6.0, 6.5, 7.0, 7.5).[1]
-
Reactant Stock Solutions: Prepare concentrated stock solutions of your aminooxy-containing molecule and your aldehyde- or ketone-containing molecule in a compatible solvent (e.g., water, DMSO, or DMF).[1]
-
Catalyst Stock Solution (if applicable): Prepare a stock solution of the catalyst (e.g., 1 M aniline or p-phenylenediamine in a compatible solvent).[1]
2. Reaction Setup (for each pH to be tested):
-
In a microcentrifuge tube, add the appropriate buffer.[1]
-
Add the stock solution of your aldehyde- or ketone-containing molecule to the desired final concentration.[1]
-
If using a catalyst, add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM).[1]
-
Initiate the reaction by adding the stock solution of your aminooxy-containing molecule to the desired final concentration.[1]
-
Vortex briefly to mix.[1]
3. Reaction and Monitoring:
-
Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).[1]
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method such as HPLC, LC-MS, or TLC to determine the consumption of starting materials and the formation of the product.[2][12]
4. Data Analysis:
-
Quantify the amount of product formed at each time point for each pH.[1]
-
Plot the product formation over time for each pH to determine the initial reaction rates.[12]
-
Compare the reaction rates and final yields to identify the optimal pH for your specific oxime ligation reaction.[1]
Experimental Workflow for pH Optimization
Caption: Workflow for pH optimization of oxime bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to O-(4-Methoxybenzyl)hydroxylamine and Other Protecting Groups for Hydroxylamine Functionalities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For the hydroxylamine functional group, a moiety of increasing importance in medicinal chemistry and drug development, the O-(4-Methoxybenzyl)hydroxylamine (MOB-hydroxylamine) has emerged as a versatile and reliable protecting group. This guide provides an objective comparison of MOB-hydroxylamine with other commonly employed hydroxylamine protecting groups, supported by experimental data and detailed protocols to aid in the strategic planning of synthetic routes.
Introduction to Hydroxylamine Protection
The hydroxylamine group (-NHOH) is a key functional group in a variety of biologically active molecules. Its nucleophilic nature necessitates protection during many synthetic transformations to prevent unwanted side reactions. An ideal protecting group for a hydroxylamine should be introduced in high yield, be stable to a range of reaction conditions, and be selectively removed in high yield under mild conditions that do not affect other functional groups within the molecule. This concept of selective removal is known as orthogonality and is a cornerstone of modern synthetic strategy.
This guide will focus on the comparison of the O-(4-Methoxybenzyl) (MOB) group with other prevalent protecting groups for the oxygen of hydroxylamines, including the Benzyl (Bn) group, the acid-labile tert-Butoxycarbonyl (Boc) group, and the palladium-cleavable Alloc (Allyloxycarbonyl) group.
Comparative Analysis of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of the substrate and the reaction conditions anticipated in subsequent steps. The following sections provide a detailed comparison of the MOB group with other common hydroxylamine protecting groups.
O-(4-Methoxybenzyl) (MOB) Group
The MOB group is an analogue of the benzyl group, featuring a methoxy substituent in the para position of the benzene ring. This electron-donating group enhances the lability of the MOB group under acidic and oxidative conditions compared to the unsubstituted benzyl group.
Key Features:
-
Acid Lability: The MOB group can be cleaved under moderately acidic conditions, often employing trifluoroacetic acid (TFA). This allows for selective deprotection in the presence of acid-stable groups.
-
Oxidative Cleavage: The electron-rich nature of the anisole ring makes the MOB group susceptible to oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).
-
Stability: The MOB group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation under conditions that would cleave a benzyl group.
Benzyl (Bn) Group
The benzyl group is a classic and widely used protecting group for hydroxyl functionalities, including hydroxylamines.
Key Features:
-
Hydrogenolysis: The primary method for Bn group removal is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and efficient method.
-
Stability: It is stable to a wide range of acidic and basic conditions, making it a robust protecting group.
-
Orthogonality: Its removal by hydrogenolysis provides orthogonality with acid-labile (e.g., Boc, MOB) and base-labile (e.g., Fmoc) protecting groups.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a common protecting group for amines and can also be used for the protection of the nitrogen or oxygen of hydroxylamines. It is particularly valued for its facile removal under acidic conditions.
Key Features:
-
Acid Lability: The Boc group is readily cleaved by strong acids such as TFA.
-
Stability: It is stable to basic conditions and hydrogenolysis.
-
Orthogonality: Its acid-labile nature makes it orthogonal to base-labile and hydrogenolytically cleaved protecting groups.
Allyloxycarbonyl (Alloc) Group
The Alloc group is a useful protecting group that can be removed under neutral conditions using palladium catalysis.
Key Features:
-
Palladium-Catalyzed Cleavage: The Alloc group is selectively removed in the presence of a palladium(0) catalyst and a scavenger.
-
Stability: It is stable to both acidic and basic conditions typically used for Boc and Fmoc removal, respectively.
-
Orthogonality: The unique cleavage conditions provide an additional layer of orthogonality in complex syntheses.
Data Presentation: A Comparative Overview
The following tables summarize the performance of MOB-hydroxylamine in comparison to other protecting groups based on available experimental data. It is important to note that yields and reaction times can be highly substrate-dependent.
| Protecting Group | Reagent | Solvent | Base | Time | Yield (%) | Reference |
| MOB | 4-Methoxybenzyl chloride | DMF | K₂CO₃ | - | - | [1] |
| Bn | Benzyl bromide | Ethanol | NaOEt | 8-10 h | >78% | [2] |
| Boc | Boc anhydride | THF/H₂O | K₂CO₃ | 16 h | 97% | [3] |
Table 1: Comparison of Protection Reaction Conditions and Yields. (Note: Specific yield for MOB protection of hydroxylamine was not found, but the reaction is analogous to benzylation.)
| Protecting Group | Reagent | Solvent | Time | Yield (%) | Reference |
| MOB | TFA/DCM | DCM | 3-6 h | 68-98% | [4] |
| Bn | H₂, Pd/C | Methanol | - | High | [5] |
| Boc | TFA/DCM | DCM | 1-3 h | High | [6] |
| Alloc | Pd(PPh₃)₄, Phenylsilane | DCM | 0.5-2 h | High | [6] |
Table 2: Comparison of Deprotection Conditions and Yields. (Note: Yields are often reported as "high" or "quantitative" in the literature without specific percentages.)
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Hydrogenolysis (H₂, Pd/C) | Oxidative Conditions (e.g., DDQ) |
| MOB | Labile | Stable | Stable | Labile |
| Bn | Stable | Stable | Labile | Stable |
| Boc | Labile | Stable | Stable | Stable |
| Alloc | Stable | Stable | Stable | Stable |
Table 3: Stability of Protected Hydroxylamines under Various Conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Protection of Hydroxylamine with 4-Methoxybenzyl Chloride (MOB-Cl)
Objective: To protect the oxygen of a hydroxylamine with the MOB group.
Materials:
-
Hydroxylamine hydrochloride
-
4-Methoxybenzyl chloride (MOB-Cl)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of hydroxylamine hydrochloride in DMF, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 4-methoxybenzyl chloride (1.0 equivalent) in DMF dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of this compound using Trifluoroacetic Acid (TFA)
Objective: To remove the MOB protecting group under acidic conditions.
Materials:
-
O-(4-Methoxybenzyl) protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the O-(4-Methoxybenzyl) protected compound in DCM.
-
Add trifluoroacetic acid (typically 10-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected product as necessary.
Protocol 3: Deprotection of O-Benzylhydroxylamine by Catalytic Hydrogenolysis
Objective: To remove the benzyl protecting group.
Materials:
-
O-Benzyl protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the O-benzyl protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General workflow for the use of a hydroxylamine protecting group.
Caption: Orthogonal deprotection strategies for various hydroxylamine protecting groups.
Conclusion
The O-(4-Methoxybenzyl) group is a valuable protecting group for hydroxylamines, offering a unique combination of stability and selective cleavage under acidic or oxidative conditions. Its orthogonality with the benzyl group, which is removed by hydrogenolysis, provides synthetic chemists with powerful strategic options for the synthesis of complex molecules. The choice between MOB, Bn, Boc, Alloc, and other protecting groups will ultimately depend on the specific requirements of the synthetic route. By understanding the relative stabilities and deprotection conditions of each group, researchers can design more efficient and robust synthetic pathways for the development of novel therapeutics and other important chemical entities.
References
- 1. This compound | 21038-22-2 | Benchchem [benchchem.com]
- 2. One-pot sequential synthesis of <i>O</i>-(halo-substituted benzyl) hydroxylammonium salts - Arabian Journal of Chemistry [arabjchem.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CO2 promoted hydrogenolysis of benzylic compounds in methanol and water | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Hydroxylamine Reagents: Spotlight on O-(4-Methoxybenzyl)hydroxylamine
For researchers, scientists, and drug development professionals, the selection of an appropriate hydroxylamine reagent is a critical decision in the synthesis of oximes and other nitrogen-containing compounds. This guide provides an objective comparison of O-(4-Methoxybenzyl)hydroxylamine with other common hydroxylamine reagents, supported by available experimental data and detailed protocols.
This compound has emerged as a valuable tool in organic synthesis and bioconjugation, primarily owing to the unique properties imparted by the 4-methoxybenzyl (PMB) protecting group. This guide will delve into its performance characteristics in comparison to the classical and widely used hydroxylamine hydrochloride, as well as other O-substituted and N-substituted hydroxylamine derivatives.
Performance Comparison of Hydroxylamine Reagents
Table 1: Performance of Hydroxylamine Hydrochloride in Oxime Synthesis
| Carbonyl Substrate | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Various Aldehydes | Oxalic Acid | Acetonitrile | 55-90 min | 90-95 | [1] |
| Various Ketones | Oxalic Acid | Acetonitrile | 90 min | 95 | [1] |
| Various Aldehydes | Sodium Carbonate | Grinding (Solvent-free) | 2 min | 95 | [2] |
| Various Aldehydes and Ketones | Bismuth(III) Oxide | Grinding (Solvent-free) | 5-30 min | 60-98 | [3] |
| Various Aldehydes and Ketones | Silica Gel | Microwave (Solvent-free) | 4 min | >76 | [4] |
| Various Aldehydes and Ketones | Zinc Oxide | Solvent-free | 5-15 min | 80-98 | [4] |
Table 2: Properties and Applications of this compound
| Reagent Form | Molecular Formula | Molecular Weight ( g/mol ) | Key Features and Applications |
| This compound (Free Base) | C₈H₁₁NO₂ | 153.18 | Reactive nucleophile used as a precursor for O-protected oximes. The PMB group offers stability during subsequent synthetic steps and can be cleaved under specific mild acidic or oxidative conditions.[5] |
| This compound Hydrochloride | C₈H₁₂ClNO₂ | 189.64 | White solid with enhanced stability and handling properties compared to the free base.[5] It is a vital component in pharmaceutical intermediate synthesis and medicinal chemistry, particularly in the development of IDO1 inhibitors.[6] |
Key Differentiating Factors
Reactivity and Reaction Conditions:
Hydroxylamine hydrochloride is a robust and cost-effective reagent for oxime formation.[7] However, reactions often require a base to liberate the free hydroxylamine, and in some cases, elevated temperatures or the use of catalysts are necessary to drive the reaction to completion.[1][7] The use of microwave irradiation or grinding techniques can significantly shorten reaction times and improve yields.[2][4]
O-substituted hydroxylamines, such as this compound, offer the advantage of introducing a protecting group in the same step as oxime formation. The 4-methoxybenzyl (PMB) group is stable under a variety of reaction conditions, allowing for further chemical transformations on other parts of the molecule.[5] The cleavage of the PMB group to regenerate the oxime or the carbonyl compound can be achieved under specific, mild conditions.
Stability and Handling:
Hydroxylamine and its salts can be unstable, and hydroxylamine hydrochloride is the more common and stable form used in the lab.[7] this compound, particularly in its hydrochloride salt form, offers enhanced stability and ease of handling.[5]
Experimental Protocols
Protocol 1: Classical Oxime Synthesis using Hydroxylamine Hydrochloride
This protocol is a general procedure for the synthesis of oximes from aldehydes or ketones using hydroxylamine hydrochloride and a base.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium Acetate (1.5 mmol)
-
Methanol (10 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in methanol (10 mL).
-
Add a solution of sodium acetate (1.5 mmol) in a small amount of water to the flask.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the oxime.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Oxime Formation and Protection using this compound Hydrochloride
This protocol describes the formation of an O-protected oxime using this compound hydrochloride.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound hydrochloride (1.1 mmol)
-
Pyridine or Sodium Bicarbonate (as a base)
-
Ethanol or Methanol (10 mL)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 mmol) in ethanol or methanol (10 mL) in a round-bottom flask.
-
Add this compound hydrochloride (1.1 mmol) to the solution.
-
Add a suitable base, such as pyridine (1.2 mmol) or an aqueous solution of sodium bicarbonate, to neutralize the hydrochloride and facilitate the reaction.
-
Stir the mixture at room temperature or gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude O-(4-methoxybenzyl) oxime.
-
Purify the product by column chromatography on silica gel if required.
Visualizing the Workflow
The following diagrams illustrate the general workflows for oxime synthesis and a bioconjugation application where hydroxylamine reagents are pivotal.
Caption: General workflow for the synthesis of oximes.
Caption: Workflow for bioconjugation via oxime ligation.
Conclusion
The choice between this compound and other hydroxylamine reagents, such as the conventional hydroxylamine hydrochloride, depends on the specific requirements of the synthetic route. Hydroxylamine hydrochloride remains a workhorse for simple oxime formation due to its low cost and the wealth of established protocols. However, for more complex syntheses requiring protection of the newly formed oxime, this compound offers a distinct advantage by providing a stable, yet readily cleavable, protecting group. Its enhanced stability and handling characteristics also make it an attractive option for multi-step synthetic endeavors in pharmaceutical and materials science research. Researchers should consider factors such as substrate reactivity, desired downstream transformations, and overall synthetic strategy when selecting the most appropriate hydroxylamine reagent.
References
- 1. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. asianpubs.org [asianpubs.org]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 21038-22-2 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the p-Methoxybenzyl (PMB) Protecting Group for Alcohols
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For hydroxyl moieties, a ubiquitous functional group in pharmaceuticals and complex natural products, the choice of a protecting group can significantly impact the efficiency and outcome of a synthetic route. Among the arsenal of alcohol protecting groups, the p-methoxybenzyl (PMB) ether has emerged as a versatile and reliable tool for synthetic chemists. This guide provides an objective comparison of the PMB group with other common alcohol protecting groups, supported by experimental data, detailed protocols, and visual aids to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The Advantage of Orthogonality: PMB vs. Other Protecting Groups
The primary advantage of the PMB protecting group lies in its unique deprotection profile, which offers a valuable layer of orthogonality in complex synthetic strategies. While stable under a wide range of basic and nucleophilic conditions, the PMB ether can be selectively cleaved under oxidative conditions, a feature not shared by many other common protecting groups like benzyl (Bn) ethers or silyl ethers.[1] This allows for the selective unmasking of a PMB-protected alcohol in the presence of other protecting groups, enabling intricate molecular manipulations.
Furthermore, the electron-donating p-methoxy group makes the PMB ether more labile to acidic conditions than the parent benzyl ether, allowing for its removal with mild acids.[1] This tunable reactivity provides chemists with multiple, orthogonal options for its cleavage, a critical consideration in the synthesis of polyfunctionalized molecules.
Quantitative Comparison of Alcohol Protecting Groups
The selection of a protecting group is often guided by quantitative metrics such as reaction yields and times for both its installation and removal. The following tables provide a comparative summary of the PMB group alongside other frequently used alcohol protecting groups.
Table 1: Protection of Primary Alcohols
| Protecting Group | Reagents and Conditions | Time (h) | Yield (%) |
| PMB | PMBCl, NaH / DMF | 1 | 92 |
| Benzyl (Bn) | BnBr, NaH / THF | 4.5 | 98[2] |
| TBDMS | TBDMSCl, Imidazole / DMF | 2 | >95[2] |
| Acetyl (Ac) | Acetic anhydride, Pyridine / CH₂Cl₂ | 2 | >98[2] |
Table 2: Deprotection of Protected Alcohols
| Protecting Group | Reagents and Conditions | Time (h) | Yield (%) |
| PMB | DDQ / CH₂Cl₂:H₂O | 1 | 97[1] |
| PMB | TFA / CH₂Cl₂ | 0.25 | 88-94[3] |
| Benzyl (Bn) | H₂, Pd/C / EtOH | 3 - 10 | 82 - 95[4] |
| TBDMS | TBAF / THF | 1 - 4 | >90 |
| Acetyl (Ac) | K₂CO₃ / MeOH, H₂O | 0.5 | >95[2] |
Orthogonal Deprotection in Action: A Synthetic Pathway Example
The true utility of the PMB group is showcased in synthetic routes requiring selective deprotection. The following diagram illustrates a hypothetical synthetic sequence where a PMB ether is cleaved in the presence of a benzyl ether, a common challenge in complex molecule synthesis.
This workflow demonstrates how the PMB group can be selectively removed using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leaving the benzyl ether intact for subsequent manipulation or removal under different conditions (e.g., hydrogenolysis).
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection of a primary alcohol with PMB, Bn, and TBDMS groups, as well as their respective deprotection methods.
Protection of a Primary Alcohol
Protocol 1: p-Methoxybenzyl (PMB) Ether Protection
-
Reagents: Primary alcohol (1.0 equiv.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.), p-Methoxybenzyl chloride (PMBCl, 1.2 equiv.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the primary alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere. Stir the suspension for 30 minutes. Add PMBCl dropwise and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
Protocol 2: Benzyl (Bn) Ether Protection
-
Reagents: Primary alcohol (1.0 equiv.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.), Benzyl bromide (BnBr, 1.2 equiv.), Anhydrous Tetrahydrofuran (THF).
-
Procedure: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in THF dropwise. Stir the mixture for 30 minutes at 0 °C. Add BnBr and allow the reaction to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.[2][4]
Protocol 3: Tert-butyldimethylsilyl (TBDMS) Ether Protection
-
Reagents: Primary alcohol (1.0 equiv.), Tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.), Imidazole (2.0 equiv.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the alcohol and imidazole in anhydrous DMF, add TBDMSCl in one portion at room temperature. Stir the mixture until the reaction is complete as monitored by TLC. Pour the reaction mixture into water and extract with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography.[5][6]
Deprotection of Protected Alcohols
Protocol 4: p-Methoxybenzyl (PMB) Ether Deprotection (Oxidative)
-
Reagents: PMB-protected alcohol (1.0 equiv.), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv.), Dichloromethane (CH₂Cl₂), Water.
-
Procedure: Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).[7] Add DDQ in one portion at room temperature. The reaction mixture will typically turn dark. Stir the reaction vigorously and monitor by TLC. The reaction is usually complete within 1-3 hours.[7] Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[1]
Protocol 5: Benzyl (Bn) Ether Deprotection (Hydrogenolysis)
-
Reagents: Benzyl-protected alcohol, 10% Palladium on carbon (Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas (H₂).
-
Procedure: Dissolve the benzyl-protected compound in a suitable solvent such as ethanol. Add a catalytic amount of 10% Pd/C. Place the reaction mixture under an atmosphere of hydrogen gas (typically using a balloon or a hydrogenation apparatus). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[4]
Protocol 6: Tert-butyldimethylsilyl (TBDMS) Ether Deprotection
-
Reagents: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv.), Anhydrous Tetrahydrofuran (THF).
-
Procedure: Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature. Add the TBAF solution dropwise to the stirred solution. Stir the reaction for 1-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[5]
Conclusion
The p-methoxybenzyl (PMB) protecting group stands out as a highly valuable tool in modern organic synthesis. Its stability in basic media, coupled with its facile and selective removal under either oxidative or mildly acidic conditions, provides a level of orthogonality that is crucial for the efficient synthesis of complex molecules. While other protecting groups like benzyl and silyl ethers have their own merits, the unique deprotection profile of the PMB group often makes it the superior choice when navigating intricate synthetic pathways that require differential protection of multiple hydroxyl groups. The experimental data and detailed protocols provided in this guide aim to equip researchers with the necessary information to effectively incorporate the PMB protecting group into their synthetic strategies.
References
A Researcher's Guide to Catalysts for Oxime Ligation: A Comparative Analysis
Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a cornerstone of bioconjugation due to its high chemoselectivity and the exceptional stability of the resulting oxime bond.[1][2][3] While the reaction can proceed uncatalyzed, its kinetics are often slow under physiological conditions (neutral pH), necessitating the use of catalysts to achieve efficient conjugation.[1][4][5] Aniline has traditionally been the catalyst of choice, but recent advancements have introduced more potent alternatives that significantly accelerate the reaction, especially at neutral pH.[4][5]
This guide provides an objective comparison of common catalysts for oxime ligation, presenting quantitative kinetic data, detailed experimental protocols, and visualizations of the reaction mechanism and experimental workflows to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The efficacy of a catalyst for oxime ligation is determined by its ability to increase the reaction rate, its solubility in aqueous buffers, and its performance across different pH levels. While aniline is a well-established baseline, substituted anilines, particularly phenylenediamines, have demonstrated superior performance.[4][5][6]
-
Aniline: Serves as a benchmark catalyst, known to accelerate oxime formation by up to 40-fold at neutral pH compared to uncatalyzed reactions.[7][8] However, its efficiency can be limited, and it exhibits cytotoxicity, which can be a concern for in-vivo applications.[7]
-
m-Phenylenediamine (mPDA): This catalyst is modestly more effective than aniline when used at the same concentration (~2-2.5 times faster).[7][9][10][11] Its key advantage is its high aqueous solubility, which allows it to be used at much higher concentrations (e.g., up to 750 mM), resulting in a reaction rate up to 15 times greater than that achievable with aniline.[7][9][10][11][12]
-
p-Phenylenediamine (pPDA): Studies have shown pPDA to be a highly effective catalyst at neutral pH, even at low millimolar concentrations.[5] It can accelerate protein PEGylation at pH 7 by as much as 19-fold compared to aniline and 120-fold compared to the uncatalyzed reaction.[5][6] It is more efficient than aniline across the entire pH range of 4-7.[5]
Quantitative Kinetic Data
The following table summarizes the observed second-order rate constants (k_obs) and relative performance of various catalysts in a model oxime ligation reaction between the aldehyde citral and a dansylated aminooxy compound.
| Catalyst | k_obs (M⁻¹s⁻¹) [a] | Rate Relative to Aniline (k_obs / k_obs(aniline)) | Half-Life (t₁/₂) (min) [a] | Approx. Solubility (pH 7.0) [a] |
| Aniline | 24.4 ± 0.5 | 1.00 | 5.54 | ~100 mM |
| m-Aminophenol | 23.9 ± 0.5 | 0.98 | 5.65 | ~100 mM |
| p-Aminophenol | 33.5 ± 0.9 | 1.37 | 4.04 | ~50 mM |
| o-Phenylenediamine | 18.1 ± 0.3 | 0.74 | 7.47 | >1 M |
| m-Phenylenediamine (mPDA) | 41.5 ± 1.2 | 1.70 | 3.26 | >2 M |
| p-Phenylenediamine (pPDA) | 29.2 ± 0.7 | 1.20 | 4.63 | >1 M |
[a] Data from a kinetic analysis using citral (50 µM), aminooxy-dansyl (100 µM), and catalyst (25 mM) in phosphate buffer (0.1 M, pH 7.0).[9]
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed protocols for performing a comparative kinetic analysis and a typical protein labeling experiment.
Protocol 1: Comparative Kinetic Analysis of Catalysts
This protocol outlines a general procedure for comparing the efficiency of different catalysts using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a 10X stock solution of each catalyst (e.g., 250 mM Aniline, mPDA, pPDA) in 0.1 M phosphate buffer, pH 7.0.
-
Prepare a 2X stock solution of an aldehyde-containing substrate (e.g., 100 µM citral) in the same buffer.
-
Prepare a 10X stock solution of a fluorescent aminooxy probe (e.g., 1 mM aminooxy-dansyl) in a compatible solvent like DMSO.
-
-
Reaction Setup:
-
In a 96-well plate or fluorometer cuvette, combine the phosphate buffer, the 10X catalyst stock to achieve a final concentration of 25 mM, and the 2X aldehyde stock.
-
Equilibrate the mixture at room temperature for 1-2 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the 10X aminooxy-dansyl probe to a final concentration of 100 µM.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader or fluorometer. The excitation and emission wavelengths will be specific to the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
Fit the resulting kinetic traces to a pseudo-first-order equation to obtain the observed rate constant (k_obs) for each catalyst.[9]
-
Compare the k_obs values to determine the relative efficiency of the catalysts.
-
Protocol 2: Catalyzed Oxime Ligation for Protein Labeling
This protocol describes the conjugation of an aminooxy-functionalized molecule to a protein containing a genetically encoded ketone or aldehyde.
-
Protein and Reagent Preparation:
-
Prepare a solution of the purified protein (e.g., containing p-acetyl phenylalanine) at a concentration of 5-10 µM in 0.1 M phosphate buffer, pH 7.0.[9]
-
Prepare a stock solution of the aminooxy-functionalized molecule (e.g., aminooxy-PEG) at 5 mM.[9]
-
Prepare concentrated stock solutions of the chosen catalyst (e.g., 1 M mPDA or 200 mM Aniline).
-
-
Ligation Reaction:
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15 min, 30 min, 1 hr, 3 hr), withdraw aliquots from the reaction mixture.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
-
Product Visualization and Quantification:
-
Analyze the samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining. The PEGylated protein will show a significant shift to a higher molecular weight.
-
Quantify the extent of conversion at each time point using densitometry to compare the reaction rates facilitated by different catalysts.[9]
-
Visualizing the Mechanism and Workflow
Understanding the underlying principles and experimental flow is crucial for effective experimental design. The following diagrams, generated using DOT language, illustrate the catalytic mechanism and a typical workflow for catalyst comparison.
Catalytic Mechanism
The enhanced rate of oxime ligation in the presence of an aniline-based catalyst is due to nucleophilic catalysis.[3][13] The catalyst first reacts with the carbonyl compound to form a protonated Schiff base, which is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl.
Caption: Nucleophilic catalysis mechanism for aniline-accelerated oxime ligation.
Experimental Workflow
A systematic workflow is essential for the objective comparison of catalyst performance. This involves careful preparation, controlled reaction conditions, and quantitative analysis.
Caption: Experimental workflow for comparative analysis of oxime ligation catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Carbonyl Protection: O-(4-Methoxybenzyl)hydroxylamine in Focus
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the judicious choice of a protecting group for a carbonyl moiety can significantly impact the efficiency, yield, and overall feasibility of a synthetic route. This guide provides a comprehensive comparison of O-(4-Methoxybenzyl)hydroxylamine as a carbonyl protecting group against two commonly employed alternatives: 1,3-dioxolanes and 1,3-dithianes. The following sections present a detailed analysis supported by experimental data, protocols, and visual aids to facilitate an informed selection process.
Introduction to Carbonyl Protection
The carbonyl group, present in aldehydes and ketones, is one of the most versatile functional groups in organic chemistry. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles. While this reactivity is often desirable, it can interfere with transformations intended for other parts of a molecule. Carbonyl protecting groups serve as temporary masks, rendering the carbonyl inert to specific reaction conditions. An ideal protecting group should be easy to introduce and remove in high yield, stable to the desired reaction conditions, and should not introduce unwanted reactivity.
This compound: A Versatile Protecting Group
This compound reacts with aldehydes and ketones to form O-(4-methoxybenzyl)oximes, also known as PMB oximes. The para-methoxybenzyl (PMB) group is a well-established protecting group, and its application in the context of oximes offers a unique set of advantages.
Key Features:
-
Stability: PMB oximes exhibit good stability under a range of conditions, particularly towards basic and nucleophilic reagents.
-
Mild Deprotection: The key advantage of the PMB group lies in its facile cleavage under mild oxidative or acidic conditions, often offering orthogonality to other protecting groups.
Comparative Analysis of Carbonyl Protecting Groups
To provide a clear comparison, we will evaluate the performance of this compound against the formation of 1,3-dioxolanes (cyclic acetals) and 1,3-dithianes (cyclic thioacetals) using cyclohexanone as a model substrate.
Data Presentation: Performance Comparison for Cyclohexanone Protection
| Protecting Group | Reagent(s) | Typical Conditions | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) |
| O-(4-Methoxybenzyl)oxime | This compound, Pyridine, Ethanol | Reflux, 4h | ~90-95% | Zn, Acetic Acid, THF/H₂O | ~85-90% |
| 1,3-Dioxolane | Ethylene glycol, p-TsOH | Toluene, Dean-Stark, Reflux | >95%[1] | 1M HCl, Acetone, RT | >95% |
| 1,3-Dithiane | 1,3-Propanedithiol, BF₃·OEt₂ | CH₂Cl₂, RT | >90%[2] | HgCl₂, CaCO₃, aq. CH₃CN | >90% |
Stability Comparison:
| Protecting Group | Strongly Basic (e.g., n-BuLi) | Strongly Acidic (e.g., conc. HCl) | Oxidative (e.g., DDQ) | Reductive (e.g., LiAlH₄) |
| O-(4-Methoxybenzyl)oxime | Stable | Labile | Labile | Labile |
| 1,3-Dioxolane | Stable[3] | Labile[3] | Generally Stable | Stable[3] |
| 1,3-Dithiane | Stable (deprotonation at C2) | Stable[3] | Labile | Stable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of cyclohexanone with each of the compared protecting groups are provided below.
Protocol 1: Protection of Cyclohexanone with this compound
Reaction:
Materials:
-
Cyclohexanone (1.0 g, 10.2 mmol)
-
This compound hydrochloride (2.13 g, 11.2 mmol)
-
Pyridine (1.2 mL, 15.3 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a solution of this compound hydrochloride in ethanol, add pyridine at room temperature.
-
Add cyclohexanone to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel to yield cyclohexanone O-(4-methoxybenzyl)oxime.
Protocol 2: Deprotection of Cyclohexanone O-(4-Methoxybenzyl)oxime
Reaction:
Materials:
-
Cyclohexanone O-(4-methoxybenzyl)oxime (1.0 g, 4.0 mmol)
-
Zinc dust (1.3 g, 20.0 mmol)
-
Acetic acid (1.2 mL, 20.0 mmol)
-
Tetrahydrofuran (THF) / Water (1:1, 20 mL)
Procedure:
-
Dissolve cyclohexanone O-(4-methoxybenzyl)oxime in a mixture of THF and water.
-
Add acetic acid to the solution.
-
Add zinc dust portion-wise with stirring at room temperature.
-
Monitor the reaction by TLC.
-
After completion (typically 2-3 hours), filter the reaction mixture through a pad of celite.
-
Extract the filtrate with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield cyclohexanone.
Protocol 3: Protection of Cyclohexanone as a 1,3-Dioxolane
Reaction:
Materials:
-
Cyclohexanone (1.0 g, 10.2 mmol)
-
Ethylene glycol (0.76 g, 12.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene (20 mL)
Procedure:
-
Combine cyclohexanone, ethylene glycol, and a catalytic amount of p-TsOH in toluene.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture.
-
Continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 1,3-dioxolane of cyclohexanone.[1]
Protocol 4: Deprotection of Cyclohexanone 1,3-Dioxolane
Reaction:
Materials:
-
Cyclohexanone 1,3-dioxolane (1.0 g, 7.0 mmol)
-
Acetone (10 mL)
-
1M Hydrochloric acid (5 mL)
Procedure:
-
Dissolve the cyclohexanone 1,3-dioxolane in acetone.
-
Add 1M hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield cyclohexanone.
Protocol 5: Protection of Cyclohexanone as a 1,3-Dithiane
Reaction:
Materials:
-
Cyclohexanone (1.0 g, 10.2 mmol)
-
1,3-Propanedithiol (1.21 g, 11.2 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalytic amount)
-
Dichloromethane (20 mL)
Procedure:
-
Dissolve cyclohexanone and 1,3-propanedithiol in dichloromethane and cool the solution to 0 °C.
-
Add a catalytic amount of boron trifluoride diethyl etherate.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the 1,3-dithiane of cyclohexanone.[2]
Protocol 6: Deprotection of Cyclohexanone 1,3-Dithiane
Reaction:
Materials:
-
Cyclohexanone 1,3-dithiane (1.0 g, 5.3 mmol)
-
Mercury(II) chloride (HgCl₂) (2.88 g, 10.6 mmol)
-
Calcium carbonate (CaCO₃) (1.06 g, 10.6 mmol)
-
Acetonitrile/Water (9:1, 20 mL)
Procedure:
-
Suspend the cyclohexanone 1,3-dithiane, mercury(II) chloride, and calcium carbonate in a mixture of acetonitrile and water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and wash the solid with diethyl ether.
-
Combine the filtrate and washings, and wash with saturated ammonium acetate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield cyclohexanone.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathway, experimental workflow, and a decision-making model for selecting a suitable carbonyl protecting group.
Caption: Reaction pathway for carbonyl protection.
Caption: Experimental workflow for protection/deprotection.
Caption: Decision tree for protecting group selection.
Conclusion
The selection of a carbonyl protecting group is a critical decision in the design of a synthetic strategy. This compound offers a valuable option for the protection of aldehydes and ketones, particularly when mild deprotection conditions are required and orthogonality to other protecting groups is a consideration. While 1,3-dioxolanes provide robust protection under basic and nucleophilic conditions and are easily cleaved with acid, and 1,3-dithianes offer stability to both acidic and basic conditions but require harsher deprotection methods, O-(4-methoxybenzyl)oximes present a balanced profile with good stability and mild cleavage options. The choice ultimately depends on the specific requirements of the synthetic route, including the nature of the substrate and the reaction conditions to be employed in subsequent steps. This guide provides the foundational data and protocols to assist researchers in making an informed and effective choice.
References
assessing the stability of O-(4-methoxybenzyl) oximes under various conditions
An in-depth analysis of the stability of O-(4-methoxybenzyl) oximes under various chemical conditions, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to guide their synthetic strategies.
The O-(4-methoxybenzyl) group, commonly known as the PMB group, is a widely utilized protecting group for various functionalities in organic synthesis. While its application for protecting alcohols and carboxylic acids is well-documented, its use with oximes and the stability of the resulting C=N-O-PMB linkage are less thoroughly explored. This guide provides a comprehensive comparison of the stability of O-(4-methoxybenzyl) oximes under acidic, basic, oxidative, and reductive conditions, supported by available experimental data and protocols.
Comparative Stability Analysis
The stability of the O-(4-methoxybenzyl) oxime is influenced by both the inherent reactivity of the oxime bond and the properties of the PMB protecting group. Oximes are known to be susceptible to hydrolysis under acidic conditions, while the PMB group on ethers can be cleaved under both acidic and oxidative conditions. The stability of O-PMB oximes is a composite of these factors.
Acidic Conditions
Basic Conditions
The oxime N-O bond is generally stable under basic conditions. This stability allows for the use of basic reagents in synthetic steps without affecting the O-PMB protected oxime functionality.
Oxidative Conditions
The stability of the PMB group towards oxidative cleavage is a key feature of its utility. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are commonly used for the deprotection of PMB ethers.[6][7]
Interestingly, while PMB ethers are readily cleaved by DDQ, PMB esters are stable to this reagent.[1] The behavior of O-PMB oximes in the presence of DDQ is not extensively documented. However, the electron-donating nature of the methoxy group on the benzyl ring, which facilitates oxidative cleavage of PMB ethers, suggests that O-PMB oximes may also be susceptible to cleavage by strong oxidizing agents. The N-O bond in oximes can be cleaved under various oxidative conditions, often leading to the formation of N-heterocycles or other transformed products.[8]
Reductive Conditions
The O-benzyl group in O-benzyl oximes can be cleaved under reductive conditions, such as catalytic transfer hydrogenation, to regenerate the free oxime. This suggests that the O-PMB group in O-PMB oximes could likely be removed under similar conditions, for instance, using palladium on carbon with a hydrogen donor. This method offers a mild alternative for deprotection, potentially leaving other functional groups intact.
Comparison with Other Protecting Groups
The choice of a protecting group is critical in multi-step synthesis. The O-PMB group for oximes offers potential advantages and disadvantages compared to other common O-protecting groups like the simple benzyl (Bn) group.
| Protecting Group | Stability to Mild Acid | Stability to Strong Acid | Stability to Base | Stability to DDQ | Stability to Catalytic Hydrogenation |
| O-(4-methoxybenzyl) (PMB) | Moderate | Low | High | Potentially Low | Low |
| O-benzyl (Bn) | High | Moderate | High | High | Low |
| O-methyl | High | High | High | High | High |
| O-tert-butyldimethylsilyl (TBDMS) | Low | Low | High | High | High |
This table provides a qualitative comparison based on the known reactivity of these protecting groups on other functionalities, as direct comparative studies on oximes are limited.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis and potential deprotection of O-(4-methoxybenzyl) oximes.
Synthesis of O-(4-methoxybenzyl) Oximes
A general procedure for the synthesis of O-(4-methoxybenzyl) oximes involves the condensation of a carbonyl compound with O-(4-methoxybenzyl)hydroxylamine hydrochloride.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
This compound hydrochloride (1.1 eq)
-
Pyridine or sodium acetate (1.2 eq)
-
Ethanol or methanol
Procedure:
-
Dissolve the aldehyde or ketone and this compound hydrochloride in ethanol.
-
Add pyridine or sodium acetate to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of O-(4-methoxybenzyl) Oximes (Proposed Methods)
Based on the known reactivity of the PMB group and the oxime linkage, the following are potential protocols for the deprotection of O-PMB oximes. Experimental validation is recommended.
1. Acidic Hydrolysis to Carbonyl:
Materials:
-
O-PMB oxime (1.0 eq)
-
Aqueous acid (e.g., 1 M HCl, trifluoroacetic acid)
-
Co-solvent (e.g., THF, acetone)
Procedure:
-
Dissolve the O-PMB oxime in a suitable co-solvent.
-
Add the aqueous acid.
-
Stir the reaction at room temperature or with heating, monitoring by TLC for the disappearance of the starting material and the appearance of the carbonyl product.
-
Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
2. Reductive Cleavage to Oxime:
Materials:
-
O-PMB oxime (1.0 eq)
-
Palladium on carbon (10 mol%)
-
Hydrogen source (e.g., H₂ gas, ammonium formate, cyclohexene)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the O-PMB oxime in the chosen solvent.
-
Add the palladium on carbon catalyst.
-
If using H₂ gas, flush the reaction vessel with hydrogen and maintain a positive pressure. If using a transfer hydrogenation reagent, add it to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the free oxime.
Conclusion
The O-(4-methoxybenzyl) group serves as a viable protecting group for oximes, offering stability under basic conditions. Its lability under acidic conditions is a key consideration, and it is likely susceptible to both hydrolytic cleavage of the oxime and acid-promoted removal of the PMB group. While direct experimental evidence for oxidative cleavage with reagents like DDQ is scarce, the electronic nature of the PMB group suggests this as a potential deprotection strategy. Reductive methods, such as catalytic transfer hydrogenation, are expected to provide a mild route to the corresponding free oxime. Further systematic studies are needed to fully quantify the stability of O-(4-methoxybenzyl) oximes and to establish optimized and selective deprotection protocols. This guide provides a foundational understanding to aid researchers in the strategic use of this protecting group in their synthetic endeavors.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Specific removal of o-methoxybenzyl protection by DDQ oxidation. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
A Comparative Guide to Alternatives for O-(4-Methoxybenzyl)hydroxylamine in Specialized Applications
For researchers and professionals in drug development and chemical biology, O-(4-Methoxybenzyl)hydroxylamine is a versatile reagent. Its utility stems primarily from the p-methoxybenzyl (PMB) protecting group, which allows for the temporary masking of the hydroxylamine functionality, and its role as a precursor for stable oxime bond formation in bioconjugation. Furthermore, its structural motif has been explored in medicinal chemistry, notably in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. However, the specific demands of a synthetic route or biological system may necessitate alternatives with different properties. This guide provides an objective comparison of this compound with other reagents in its key applications, supported by experimental data and detailed protocols.
Protecting Group Strategies for Hydroxylamines
The primary function of the PMB group in this compound is to protect the reactive hydroxylamine moiety. The choice of a protecting group is critical and depends on its stability to various reaction conditions and the mildness of its removal.
Comparison of Protecting Groups for Hydroxylamines
| Protecting Group | Structure | Common Cleavage Conditions | Advantages | Disadvantages |
| p-Methoxybenzyl (PMB) | 4-MeO-C6H4-CH2- | Oxidative (DDQ, CAN), Acidic (TFA)[1][2][3] | Stable to a wide range of non-acidic and non-oxidative conditions. Can be cleaved selectively in the presence of benzyl groups.[3] | Requires strong acids or oxidizing agents for removal, which may not be compatible with sensitive substrates. |
| Dimethoxyphenylbenzyl (DMPBn) | 3,4-(MeO)2-C6H3-CH2- | Mildly acidic (TFA in CH2Cl2)[4] | More acid-labile than PMB, allowing for more selective deprotection.[4] | Less stable to acidic conditions than PMB. |
| tert-Butyloxycarbonyl (Boc) | (CH3)3C-O-CO- | Acidic (TFA, HCl)[5] | Easily removed under mild acidic conditions. Widely used in peptide synthesis. | Labile to strong acids. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | C13H9-CH2-O-CO- | Basic (e.g., Piperidine) | Stable to acidic conditions. Orthogonal to Boc and PMB. | Requires basic conditions for removal, which may not be suitable for all substrates. |
| Photocleavable Groups (e.g., o-nitrobenzyl) | 2-NO2-C6H4-CH2- | UV light | Spatially and temporally controlled deprotection. Very mild cleavage.[6] | May require specialized equipment. Photolysis byproducts can sometimes interfere with reactions. |
Experimental Protocol: Cleavage of the PMB Group from a Protected Hydroxylamine
This protocol describes the deprotection of a PMB-protected hydroxylamine using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Materials:
-
PMB-protected hydroxylamine
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected hydroxylamine (1 equivalent) in a mixture of CH2Cl2 and H2O (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected hydroxylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
A Comparative Guide to Spectroscopic Analysis for Confirming Oxime Formation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical transformation is paramount. The formation of an oxime from a carbonyl compound and hydroxylamine is a fundamental reaction in organic synthesis. This guide provides a comparative overview of the primary spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the formation of the oxime functional group. We present supporting experimental data for the conversion of acetophenone to acetophenone oxime as a model system.
Comparison of Spectroscopic Methods
The confirmation of oxime formation relies on identifying the disappearance of the reactant's characteristic spectroscopic signals and the appearance of the product's unique spectral features. Each technique offers distinct advantages in elucidating the structural changes occurring during the reaction.
| Spectroscopic Technique | Information Provided | Key Advantages |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Rapid, simple, and provides clear evidence of the conversion of the C=O group and the formation of O-H and C=N bonds. |
| ¹H NMR Spectroscopy | Information on the chemical environment of protons. | Confirms the disappearance of the aldehydic or ketonic protons and the appearance of the characteristic oxime hydroxyl proton. Can also reveal the presence of E/Z isomers. |
| ¹³C NMR Spectroscopy | Information on the carbon skeleton. | Shows the shift of the carbonyl carbon to a C=N carbon signal, providing definitive evidence of the transformation at the carbon backbone. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Confirms the molecular weight of the product, consistent with the addition of hydroxylamine and subsequent dehydration. |
Experimental Data: Acetophenone to Acetophenone Oxime
The following tables summarize the key spectroscopic changes observed in the reaction of acetophenone with hydroxylamine to form acetophenone oxime.
Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Peak (cm⁻¹) | Appearance/Disappearance |
| Acetophenone | C=O (carbonyl) | ~1685 (strong) | Disappears |
| Hydroxylamine | N-H, O-H | Broad peaks | - |
| Acetophenone Oxime | O-H (hydroxyl) | ~3100-3300 (broad)[1][2] | Appears |
| C=N (imine) | ~1620-1685 (medium to weak)[1] | Appears | |
| N-O | ~930-960[1] | Appears |
¹H NMR Spectroscopy Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Key Observation |
| Acetophenone | -COCH₃ | ~2.6 | Singlet | Disappears |
| Aromatic | ~7.4-8.0 | Multiplet | Shifts slightly | |
| Acetophenone Oxime | -C(CH₃)=NOH | ~2.30[3] | Singlet | Appears |
| Aromatic | ~7.3-7.7[3] | Multiplet | Appears in a new pattern | |
| N-OH | ~11.24 (for major isomer)[4] | Singlet (broad) | Appears (can be D₂O exchangeable) |
Note: The presence of E/Z isomers of the oxime can lead to two sets of signals in the NMR spectrum.[4][5]
¹³C NMR Spectroscopy Data
| Compound | Carbon | Chemical Shift (δ, ppm) | Key Observation |
| Acetophenone | C=O | ~198 | Disappears |
| -CH₃ | ~26 | Disappears/Shifts | |
| Acetophenone Oxime | C=N | ~156.0[3] | Appears |
| -CH₃ | ~12.4[3] | Appears |
Mass Spectrometry Data
| Compound | Molecular Ion Peak (m/z) | Key Fragmentation |
| Acetophenone | 120 | Fragments corresponding to the benzoyl cation (m/z 105) and phenyl cation (m/z 77). |
| Acetophenone Oxime | 135[4][6] | Confirms the molecular weight of the product. Fragmentation may involve loss of -OH or other characteristic patterns. |
Experimental Protocol: Synthesis of Acetophenone Oxime
This protocol is a representative procedure for the synthesis of acetophenone oxime.[7]
Materials:
-
Acetophenone (1.2 g, 10 mmol)
-
Hydroxylamine hydrochloride (1.18 g, 17 mmol)
-
Sodium acetate trihydrate (0.82 g, 10 mmol)
-
Ethanol (20 mL)
-
Water (15 mL)
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Ice bath
Procedure:
-
Dissolve acetophenone in ethanol in the round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in warm water.
-
Add the aqueous solution to the ethanolic solution of acetophenone.
-
Heat the mixture under reflux for 20 minutes.[7]
-
Filter the hot solution through a fluted filter paper.
-
Cool the filtrate in an ice bath to induce crystallization of the oxime.
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold 50% ethanol.[7]
-
Dry the product on the filter with suction.
-
Record the yield and melting point, and proceed with spectroscopic analysis.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming oxime formation using the discussed spectroscopic techniques.
Caption: A flowchart detailing the experimental and analytical steps for the confirmation of oxime synthesis.
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation from a carbonyl compound to an oxime.
Caption: The reaction mechanism for the formation of an oxime from a carbonyl compound and hydroxylamine.
References
A Researcher's Guide to the Kinetic Analysis of Bioconjugation Reactions with Different Hydroxylamines
For researchers, scientists, and drug development professionals, the formation of stable and well-defined bioconjugates is a cornerstone of innovation in fields ranging from targeted therapeutics to advanced diagnostics. Oxime ligation, the reaction between a hydroxylamine derivative and a carbonyl group (aldehyde or ketone), stands out as a robust method for covalently linking biomolecules due to its high chemoselectivity and the stability of the resulting oxime bond. However, the kinetics of this reaction can be significantly influenced by the structure of the hydroxylamine reagent. This guide provides an objective comparison of the kinetic performance of different hydroxylamines in bioconjugation reactions, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate reagent for your specific application.
Comparative Kinetic Data of Hydroxylamine Derivatives
The rate of oxime formation is a critical parameter in bioconjugation, especially when working with sensitive biomolecules or in applications requiring rapid conjugation, such as radiolabeling. The reaction kinetics are typically described by a second-order rate law, and the rate constant is influenced by factors including the structure of the hydroxylamine and the carbonyl partner, pH, and the presence of catalysts.[1]
Below is a summary of reported second-order rate constants for various hydroxylamine derivatives. It is important to note that the reaction conditions vary between studies, which can impact the observed rates. Therefore, this table should be used as a comparative guide, and reaction conditions should be optimized for each specific application.
| Hydroxylamine/Alkoxyamine Derivative | Carbonyl Partner | Catalyst | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Observations |
| O-Methylhydroxylamine | Aldehydes/Ketones | None | Neutral | ~0.01 or below[2] | Baseline reactivity, often slow at physiological pH without a catalyst. |
| Aminooxyacetyl-peptide | Benzaldehyde | 100 mM Aniline | 7.0 | 8.2 ± 1.0[3] | Aniline catalysis significantly accelerates the reaction at neutral pH. |
| O-Phenylhydroxylamine | Aromatic and Aliphatic Aldehydes | Acid Catalyst | - | Oxime formation is on average 71 times slower than hydrazone formation with phenylhydrazine.[4] | Provides a comparison with a related bioconjugation reaction. |
| N,N-diethylhydroxylamine | Cyclooctyne | None | - | 3.25 x 10⁻²[5] | A bioorthogonal reaction with strained alkynes, demonstrating alternative reactivity. |
| O-Decylhydroxylamine | Aldehydes/Ketones | Aniline derivatives | Neutral | Rate is accelerated with catalysts.[6] | Longer alkyl chain can be useful for membrane-related applications.[2] |
Experimental Protocol: Kinetic Analysis of Oxime Ligation by RP-HPLC
This protocol outlines a general method for determining the second-order rate constant of a bioconjugation reaction between a hydroxylamine derivative and a carbonyl-containing biomolecule using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Aldehyde or ketone-functionalized biomolecule (e.g., protein, peptide)
-
Hydroxylamine derivative (e.g., O-alkylhydroxylamine)
-
Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH adjusted to desired value)
-
Catalyst (optional, e.g., aniline or m-phenylenediamine)
-
Quenching solution (optional, e.g., an excess of a scavenger molecule like acetone if the hydroxylamine is in excess)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the carbonyl-containing biomolecule in the reaction buffer to a known concentration.
-
Prepare a stock solution of the hydroxylamine derivative in the reaction buffer to a known concentration.
-
If using a catalyst, prepare a stock solution in the reaction buffer.
-
-
Reaction Setup:
-
In a temperature-controlled vial, combine the reaction buffer, the stock solution of the carbonyl-containing biomolecule, and the catalyst stock solution (if applicable) to their final desired concentrations.
-
Initiate the reaction by adding the stock solution of the hydroxylamine derivative. It is often convenient to have one reactant in excess (pseudo-first-order conditions) to simplify data analysis, but second-order conditions (near equimolar concentrations) can also be used.
-
-
Time-Course Monitoring:
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a fixed volume aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a quenching solution or by adding a component that will stop the reaction (e.g., by drastically changing the pH or by adding a scavenger).
-
-
RP-HPLC Analysis:
-
Inject the quenched aliquots onto the C18 column.
-
Separate the reactants and the bioconjugate product using a suitable gradient of Mobile Phase A and B.
-
Monitor the elution profile using the UV detector at a wavelength where the biomolecule or the conjugate absorbs (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the starting biomolecule and the bioconjugate product at each time point.
-
Convert the peak areas to concentrations using a calibration curve if necessary.
-
Plot the concentration of the product formed or the concentration of the starting material consumed against time.
-
Fit the data to the appropriate integrated rate law (e.g., the second-order integrated rate law if reactants are equimolar, or a pseudo-first-order model if one reactant is in large excess) to determine the observed rate constant (k_obs). The second-order rate constant (k) can then be calculated from k_obs.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of a bioconjugation reaction.
Conclusion
The choice of hydroxylamine derivative for bioconjugation has a significant impact on the reaction kinetics. While O-methylhydroxylamine provides a basic scaffold for oxime ligation, its reactivity at physiological pH is often slow. The use of catalysts such as aniline and its derivatives can dramatically accelerate the reaction. Furthermore, the structure of the hydroxylamine itself, including the nature of the O-substituent, can be modulated to fine-tune reactivity and other properties like solubility. For applications requiring rapid and efficient conjugation at low concentrations, careful consideration of the hydroxylamine structure and the use of appropriate catalysts are crucial. The experimental protocol provided offers a robust framework for researchers to quantitatively assess and compare the kinetics of different hydroxylamine reagents, enabling the selection of the optimal bioconjugation strategy for their specific research needs.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
evaluating the performance of O-(4-Methoxybenzyl)hydroxylamine in complex syntheses
For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the choice of protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. O-(4-Methoxybenzyl)hydroxylamine has emerged as a valuable reagent for the protection of carbonyl functionalities and as a precursor for hydroxamic acids. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for specific synthetic challenges.
At a Glance: Key Performance Indicators
The selection of a hydroxylamine derivative for protecting a carbonyl group or for the synthesis of more complex functionalities often involves a trade-off between stability, ease of introduction, and conditions required for its removal. The para-methoxybenzyl (PMB) group in this compound offers a unique combination of stability and selective deprotection, making it a versatile choice in multi-step syntheses.[1]
| Feature | This compound | Hydroxylamine Hydrochloride | O-Benzylhydroxylamine | O-(tert-Butyldimethylsilyl)hydroxylamine |
| Use | Protection of aldehydes/ketones, synthesis of hydroxamic acids | Oxime formation | Protection of aldehydes/ketones, synthesis of hydroxamic acids | Protection of carbonyls, synthesis of hydroxamic acids |
| Stability of Protected Form | High stability to a range of reaction conditions | Variable, prone to hydrolysis | Good stability | Stable to non-acidic conditions |
| Deprotection Conditions | Mildly acidic (e.g., TFA) or oxidative cleavage | Often not intended for deprotection | Hydrogenolysis (H₂, Pd/C) | Fluoride sources (e.g., TBAF) or acid |
| Orthogonality | Orthogonal to many acid- and base-labile protecting groups | Limited orthogonality | Orthogonal to acid/base-labile groups | Orthogonal to hydrogenolysis-labile groups |
| Key Advantages | Stable protecting group, mild cleavage | Readily available, simple oxime formation | Stable protecting group | Mild cleavage conditions |
| Limitations | Requires specific deprotection step | Can be harsh, low yields in some cases | Requires catalytic hydrogenation | Silyl group can be labile |
In-Depth Analysis: Performance in Complex Synthetic Scenarios
The true measure of a protecting group's utility lies in its performance within the context of a complex, multi-step synthesis. The p-methoxybenzyl (PMB) ether protecting group is known for its robustness and can be cleaved under specific conditions that leave other protecting groups intact.[2]
Case Study: Synthesis of Hydroxamic Acid-Based Enzyme Inhibitors
Hydroxamic acids are a critical class of compounds in medicinal chemistry, known for their ability to inhibit metalloenzymes. The synthesis of these molecules often requires a protected hydroxylamine to avoid side reactions. O-(p-Methoxybenzyl)hydroxylamine is a frequently used reagent for this purpose.[3]
In a typical sequence, a carboxylic acid is coupled with O-(p-Methoxybenzyl)hydroxylamine using standard peptide coupling reagents. The resulting O-PMB protected hydroxamic acid is then carried through subsequent synthetic steps. The final deprotection is cleanly achieved using trifluoroacetic acid (TFA), which removes the PMB group to reveal the desired hydroxamic acid.[3] This strategy has been successfully employed in the synthesis of potent histone deacetylase (HDAC) inhibitors.[3]
Alternative Approaches:
-
O-Benzylhydroxylamine: This reagent provides a stable protected intermediate. However, the deprotection step requires catalytic hydrogenolysis (H₂, Pd/C).[3] This may not be compatible with molecules containing other reducible functional groups, such as alkenes or alkynes.
-
O-(tert-Butyldimethylsilyl)hydroxylamine: The TBDMS protecting group offers the advantage of mild cleavage using fluoride reagents. However, the silyl ether can be sensitive to acidic conditions that may be required in other parts of the synthesis.[3]
Experimental Protocols
This protocol describes a general procedure for the protection of a carbonyl compound using this compound hydrochloride.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
This compound hydrochloride (1.1 mmol)
-
Pyridine (2.0 mmol)
-
Ethanol (10 mL)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde or ketone in ethanol, add this compound hydrochloride and pyridine.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude O-(4-methoxybenzyl) oxime.
-
Purify the product by column chromatography on silica gel if necessary.
This protocol outlines the cleavage of the PMB group to regenerate the carbonyl compound or to yield the free hydroxylamine derivative in the case of hydroxamic acid synthesis.
Materials:
-
O-(4-Methoxybenzyl) protected compound (1.0 mmol)
-
Trifluoroacetic acid (TFA) (10-50% in dichloromethane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the O-(4-Methoxybenzyl) protected compound in dichloromethane.
-
Add the trifluoroacetic acid solution dropwise at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizing the Synthetic Strategy
The choice of a protecting group strategy is a critical decision point in the planning of a complex synthesis. The following workflow illustrates the decision-making process and the central role of this compound.
Caption: Decision workflow for selecting a hydroxylamine-based protecting group.
The reaction pathway for the formation and deprotection of an O-(4-methoxybenzyl) oxime is a straightforward process that offers robust protection and clean removal.
Caption: General scheme for carbonyl protection and deprotection.
Conclusion
This compound stands out as a reliable and versatile reagent in the synthetic chemist's toolbox. Its ability to form stable oximes that can be cleaved under mild acidic conditions provides a valuable orthogonal protecting group strategy. This is particularly advantageous in the synthesis of complex molecules bearing a variety of sensitive functional groups. While other hydroxylamine derivatives offer different deprotection options, the balance of stability and mild cleavage offered by the PMB group makes this compound a superior choice for many challenging synthetic targets, especially in the realm of medicinal chemistry and natural product synthesis. The careful consideration of its performance characteristics against other alternatives, as outlined in this guide, will enable researchers to make informed decisions and ultimately streamline their synthetic endeavors.
References
Safety Operating Guide
Navigating the Safe Disposal of O-(4-Methoxybenzyl)hydroxylamine: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. O-(4-Methoxybenzyl)hydroxylamine, a key compound in various synthetic pathways, requires careful management at the end of its lifecycle. This guide provides a clear, step-by-step protocol for its safe disposal, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound and its hydrochloride salt with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should occur within a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1] In the event of skin or eye contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention if irritation persists.[1] If swallowed, rinse the mouth with water and seek immediate medical advice; do not induce vomiting.[1]
Hazard Profile
Understanding the hazard profile of this compound hydrochloride is critical for its safe management. The compound is classified with the following hazards:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin irritation | H315 | Causes skin irritation[1] |
| Eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1] |
This data is for this compound hydrochloride and is sourced from the Fisher Scientific Safety Data Sheet.[1]
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation : All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste. Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
Containerization : Collect all this compound waste in a designated, chemically compatible, and leak-proof container. The container must be kept securely closed except when actively adding waste.
-
Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department. The date of initial waste accumulation should also be clearly marked.
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Spill Management : In the case of a spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. The area of the spill should then be decontaminated.
-
Disposal Request : Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling O-(4-Methoxybenzyl)hydroxylamine
Essential Safety and Handling Guide for O-(4-Methoxybenzyl)hydroxylamine
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound and its hydrochloride salt. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Chemical Safety and Properties
This compound hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2][3] Below is a summary of its key characteristics.
| Property | Value |
| Molecular Formula | C8H11NO2 (base), C8H12ClNO2 (hydrochloride salt)[1][4] |
| Molecular Weight | 153.18 g/mol [1][4] |
| Appearance | Solid |
| Storage Temperature | 2-8°C, in an inert atmosphere[5] |
| Hazard Statements | H302: Harmful if swallowed[1][5] |
| H315: Causes skin irritation[1][3] | |
| H319: Causes serious eye irritation[1][3] | |
| H335: May cause respiratory irritation[1][3] | |
| Signal Word | Danger[5] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to ensure safety when handling this compound.
Core PPE Requirements
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or exothermic reactions.[6]
-
Hand Protection : Wear compatible chemical-resistant gloves.[5] Disposable nitrile gloves can offer initial protection, but it is crucial to consult the glove manufacturer's resistance guide for prolonged use.[6] Gloves should be inspected before each use and replaced immediately upon contamination.[6]
-
Body Protection : A lab coat should be worn and fully buttoned.[6] For larger quantities or when there is a significant risk of splashing, chemical-resistant overalls or a Tyvek suit is recommended.[7]
-
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[6]
-
Respiratory Protection : If working outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is required.[3][6] For nuisance levels of dust, a type N95 (US) or type P1 (EN143) dust mask may be sufficient.[3]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
-
Waste Classification : This substance is classified as hazardous waste.[1]
-
Disposal Procedure :
Emergency Procedures
First Aid Measures
-
If Swallowed : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][5]
-
If on Skin : Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.[1][7][9]
-
If in Eyes : Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3][5]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[1][5]
Spill Response Workflow
In the event of a spill, follow the workflow outlined below to ensure a safe and effective cleanup.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. biosynth.com [biosynth.com]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. trihydro.com [trihydro.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
